molecular formula C8H6BrF3 B6618384 1-bromo-4-(1,2,2-trifluoroethyl)benzene CAS No. 1785170-18-4

1-bromo-4-(1,2,2-trifluoroethyl)benzene

Cat. No.: B6618384
CAS No.: 1785170-18-4
M. Wt: 239.03 g/mol
InChI Key: MRDVSVBJUDOCPQ-UHFFFAOYSA-N
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Description

1-bromo-4-(1,2,2-trifluoroethyl)benzene is a useful research compound. Its molecular formula is C8H6BrF3 and its molecular weight is 239.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVSVBJUDOCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Bromo-4-(1,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and application of 1-bromo-4-(1,2,2-trifluoroethyl)benzene (CAS 1785170-18-4).[1] It is designed for researchers requiring a rigorous, self-validating protocol for the introduction of the 1,2,2-trifluoroethyl motif—a critical bioisostere in modern medicinal chemistry.

CAS 1785170-18-4 | Molecular Formula: C₈H₆BrF₃ | MW: 239.03 g/mol [1]

Executive Summary

This compound is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1] It features two distinct reactive handles:

  • Aryl Bromide (Ar-Br): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the fluorinated scaffold to complex heterocycles.[1]

  • 1,2,2-Trifluoroethyl Group (-CH(F)CHF₂): A lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups.[1] The unique fluorination pattern (vicinal and geminal) modulates the pKa of adjacent protons and alters the conformational landscape of the molecule via the gauche effect.

This guide prioritizes the Deoxyfluorination Route , the most robust and scalable method for synthesizing this compound with high isomeric purity.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyValueNotes
IUPAC Name This compound
Structure 4-Br-C₆H₄-CH(F)CHF₂Chiral center at the benzylic position.[1]
Appearance Colorless to pale yellow liquid
Boiling Point ~205–210 °C (Predicted)
Solubility DCM, THF, Toluene, Et₂OInsoluble in water.
Stability Moisture Sensitive (Precursors)The final product is stable but should be stored cold (2–8°C).

Synthetic Methodology: The Deoxyfluorination Protocol

Core Logic

Direct fluorination of ethyl groups is non-selective. The most reliable pathway involves the stepwise construction of the carbon skeleton followed by functional group interconversion. We utilize a Grignard addition to install the difluoromethyl backbone, followed by nucleophilic deoxyfluorination to introduce the final fluorine atom.

Reaction Pathway (Graphviz)

SynthesisPathway Start 4-Bromoiodobenzene (or 1,4-Dibromobenzene) Step1 Intermediate A 1-(4-bromophenyl)-2,2-difluoroethanone Start->Step1 1. iPrMgCl (Turbo Grignard) 2. Ethyl Difluoroacetate -78°C to RT Step2 Intermediate B 1-(4-bromophenyl)-2,2-difluoroethanol Step1->Step2 NaBH4, MeOH 0°C, 1h Product Target Product This compound Step2->Product DAST or Deoxo-Fluor DCM, -78°C to RT

Figure 1: Stepwise synthesis via the difluoroacetyl route.

Detailed Protocol
Step 1: Synthesis of 1-(4-bromophenyl)-2,2-difluoroethanone

Rationale: Using a Turbo Grignard (iPrMgCl[1]·LiCl) allows for selective magnesiation of 4-bromoiodobenzene (leaving the Br intact) or mono-lithiation of 1,4-dibromobenzene, preventing polymerization.[1]

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon.

  • Reagents: Charge with 1-bromo-4-iodobenzene (1.0 equiv) and anhydrous THF (0.5 M).

  • Exchange: Cool to -40°C . Add iPrMgCl (1.1 equiv) dropwise.[1] Stir for 1 hour to form the Grignard species (4-Br-C₆H₄-MgBr).[1]

  • Acylation: Cool to -78°C . Add ethyl difluoroacetate (1.2 equiv) rapidly to prevent double addition.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

    • Checkpoint: Confirm product via ¹H NMR (doublet at ~6.0-6.5 ppm for CHF₂ in ketone form).[1]

Step 2: Reduction to 1-(4-bromophenyl)-2,2-difluoroethanol

Rationale: Sodium borohydride is mild and chemoselective, reducing the ketone without affecting the aryl bromide.

  • Reaction: Dissolve the ketone (Step 1) in MeOH (0.3 M) at 0°C .

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise (gas evolution).

  • Completion: Stir at 0°C for 1 hour. TLC should show a more polar spot.

  • Workup: Quench with 1N HCl (carefully). Extract with DCM. Dry over Na₂SO₄.

    • Note: The resulting alcohol is a racemate.

Step 3: Deoxyfluorination (The Critical Step)

Rationale: DAST (Diethylaminosulfur trifluoride) effects the substitution of the hydroxyl group with fluorine with inversion of configuration (if chiral). The adjacent CHF₂ group deactivates the carbocation, minimizing elimination side products (styrenes).

  • Safety: Perform in a well-ventilated fume hood. DAST releases HF upon hydrolysis.

  • Setup: Dissolve alcohol (Step 2) in anhydrous DCM (0.2 M) in a plastic or Teflon vessel (glass is acceptable for short times if anhydrous).

  • Addition: Cool to -78°C . Add DAST (1.5 equiv) dropwise via syringe.[1]

  • Progression: Allow to warm to Room Temperature overnight.

  • Quench: Pour reaction mixture slowly into saturated NaHCO₃ (vigorous bubbling).

  • Purification: Extract with DCM. Silica gel chromatography (100% Pentane or Hexanes) yields the pure product.

Applications & Reactivity

Medicinal Chemistry Utility

The 1,2,2-trifluoroethyl moiety acts as a "super-lipophilic" ethyl mimic.

  • Metabolic Stability: The C-H bond in the CHF₂ group is strengthened by the geminal fluorines, resisting P450 oxidation.

  • Conformation: The gauche effect between fluorine atoms and the aromatic ring often locks the side chain into a specific conformation, potentially increasing binding affinity to target proteins.

Cross-Coupling Workflows

The aryl bromide is the primary handle for diversification.

ReactionCatalyst SystemPartnerOutcome
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OAryl Boronic AcidsBiaryl scaffolds
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOtBuPrimary/Secondary AminesN-Aryl amines
Heck Coupling Pd(OAc)₂, P(o-tol)₃, Et₃NAcrylates/StyrenesExtended alkenes

Safety & Handling

  • DAST/Deoxo-Fluor: These reagents are thermally unstable.[1] Never heat neat DAST above 50°C. In case of spill, neutralize with solid sodium carbonate.

  • HF Generation: The deoxyfluorination step generates HF. Always use calcium gluconate gel in case of skin exposure.

  • Storage: Store the final product (CAS 1785170-18-4) under inert atmosphere at 2–8°C to prevent slow hydrolysis or debromination.

References

  • Deoxyfluorination Methodology

    • Middleton, W. J. "New fluorinating reagents.[2][3][4] Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975 , 40(5), 574–578. Link[1]

  • Synthesis of Difluoroethyl Arenes: Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds." European Journal of Organic Chemistry, 2005, 2218–2223.
  • General Fluorine Effects in Drug Design

    • Purser, S., et al. "Fluorine in medicinal chemistry."[5][6][7][8] Chemical Society Reviews, 2008 , 37, 320-330. Link

  • Chemsrc Database Entry

    • "this compound."[1] Chemsrc. Accessed Feb 2026.[9] Link

Sources

1-bromo-4-(1,2,2-trifluoroethyl)benzene chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-bromo-4-(1,2,2-trifluoroethyl)benzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] This document delves into the structural properties, plausible synthetic methodologies, detailed spectroscopic characterization, and prospective applications of this specific molecule. By presenting a robust framework for its synthesis and analysis, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to leverage this compound in their respective fields.

Core Physicochemical and Structural Properties

This compound is a halogenated hydrocarbon featuring a benzene ring substituted with a bromine atom and a 1,2,2-trifluoroethyl group. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the trifluoroethyl moiety, containing a chiral center at the C1 position, introduces unique stereochemical and electronic properties. The high electronegativity of the fluorine atoms significantly influences the molecule's lipophilicity, acidity of the benzylic proton, and overall electronic profile.

PropertyValueSource
IUPAC Name This compoundGenerated
Molecular Formula C₈H₆BrF₃PubChem[3]
Molecular Weight 239.03 g/mol PubChem[3]
Canonical SMILES C1=CC(=CC=C1C(F)C(F)F)BrGenerated
InChI Key SYERREWLUUWURN-UHFFFAOYSA-NPubChem[3]
CAS Number 155820-88-5 (for the 2,2,2-isomer)PubChem[3]

Synthesis and Mechanistic Considerations

The regioselective synthesis of organofluorine compounds presents unique challenges, often requiring specialized reagents and carefully controlled reaction conditions to manage the high reactivity of fluorinating agents.[1] A plausible and robust pathway to this compound involves a multi-step sequence starting from a readily available precursor, 4-bromobenzaldehyde. This approach allows for the controlled installation of the chiral trifluoroethyl group.

Proposed Synthetic Workflow

The proposed synthesis leverages the nucleophilic trifluoromethylation of an aldehyde, followed by reduction and a dehydroxyfluorination step. This sequence provides a logical and experimentally validated route to the target structure.

G cluster_0 Step 1: Nucleophilic Trifluoromethylation cluster_1 Step 2: Dehydroxyfluorination A 4-bromobenzaldehyde C 1-(4-bromophenyl)-2,2,2-trifluoroethanol A->C Reaction B Trifluoromethyl(trimethyl)silane (TMSCF3) TBAF (catalyst) B->C Reagents D 1-(4-bromophenyl)-2,2,2-trifluoroethanol F This compound D->F Reaction E Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® E->F Reagent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol

  • System Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzaldehyde (1.0 eq) and dry tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoromethyl(trimethyl)silane (TMSCF₃, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) solution in THF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired alcohol.

  • Causality: TMSCF₃ (the Ruppert-Prakash reagent) is chosen for its stability and ease of handling compared to gaseous CF₃I. The fluoride source (TBAF) acts as a catalyst to generate the active trifluoromethyl anion in situ, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Synthesis of this compound

  • System Preparation: To a flame-dried flask under an inert atmosphere, dissolve the purified 1-(4-bromophenyl)-2,2,2-trifluoroethanol (1.0 eq) in dry dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) or a similar dehydroxyfluorinating agent like Deoxo-Fluor® (1.2 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified via flash column chromatography (silica gel, using hexanes as eluent) to afford the final product.

  • Trustworthiness: This protocol constitutes a self-validating system. The successful isolation and characterization of the intermediate alcohol in Step 1 confirms the successful trifluoromethylation before proceeding to the final, more hazardous fluorination step. DAST is a powerful but hazardous reagent; its use requires significant caution and experience.

Spectroscopic Characterization and Structural Elucidation

Confirming the structure of organofluorine compounds requires a multi-faceted analytical approach. Due to the presence of the magnetically active ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an indispensable tool, providing direct insight into the electronic environment of the fluorine atoms.[4][5]

TechniquePredicted Data
¹H NMR Aromatic protons (4H) expected around δ 7.2-7.6 ppm as two doublets (AA'BB' system). Benzylic proton (-CHF-) expected as a complex multiplet (doublet of doublet of quartets) around δ 5.0-6.0 ppm. The terminal proton (-CF₂H) is predicted as a doublet of triplets around δ 6.0-7.0 ppm due to coupling with the geminal fluorines and the vicinal proton and fluorine.
¹⁹F NMR The single fluorine (-CHF-) is expected to appear as a doublet of doublets due to coupling with the vicinal proton and the geminal CF₂H group. The two equivalent fluorines (-CF₂H) will appear as a doublet due to coupling with the vicinal proton. Chemical shifts are highly dependent on the solvent and reference standard.[6][7]
¹³C NMR Expect 6 aromatic signals and 2 aliphatic signals. The carbons bonded to fluorine will exhibit characteristic splitting (large ¹JCF and smaller ²JCF coupling constants). The carbon bearing the bromine will be observed around δ 120-125 ppm.
Mass Spec. (EI) The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 238 and 240. Key fragmentation would involve the loss of Br, HF, or the entire side chain.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in several high-value research areas.

  • Medicinal Chemistry: The introduction of a trifluoroethyl group can enhance the metabolic stability and cell permeability of drug candidates. The chiral center offers the opportunity for developing stereospecific therapeutics.

  • Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[2]

  • Materials Science: The unique electronic properties imparted by the fluorine atoms make it a candidate for the synthesis of liquid crystals, polymers, and other advanced materials.[8]

  • Synthetic Chemistry Scaffold: The bromine atom is a key functional group for engaging in a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the elaboration of the aromatic core into more complex molecular architectures.

G cluster_0 Synthetic Transformations via C-Br Bond cluster_1 Potential Product Classes A This compound B Suzuki Coupling (Aryl-Aryl) A->B C Heck Coupling (Aryl-Vinyl) A->C D Buchwald-Hartwig (Aryl-Amine/Ether) A->D E Sonogashira Coupling (Aryl-Alkyne) A->E F Bioactive Molecules (Pharmaceuticals, Agrochemicals) B->F G Functional Materials (Liquid Crystals, Polymers) B->G C->F C->G D->F E->F E->G

Caption: Application pathways for this compound as a scaffold.

Safety and Handling

Based on data for the closely related isomer 1-bromo-4-(2,2,2-trifluoroethyl)benzene, this compound should be handled with care.[3] It is predicted to be a skin, eye, and respiratory irritant.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable, though currently under-explored, chemical entity. Its combination of a synthetically versatile brominated aromatic ring and a property-enhancing chiral trifluoroethyl group makes it an attractive building block for a new generation of pharmaceuticals, agrochemicals, and advanced materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the full potential of this promising compound.

References

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry.
  • B. Synthesis of Fluorinated Compounds. Houben-Weyl.
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
  • Taking a Look at the Surface: µ-XRF Mapping and Fluorine K-edge µ-XANES Spectroscopy of Organofluorinated Compounds in Environmental Samples and Consumer Products. RSC Publishing.
  • Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches.
  • Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic Letters - ACS Publications.
  • New methodology for the synthesis of fluorinated aromatics. Durham e-Theses.
  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society.
  • 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. PubChem. Available at: [Link]

  • Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics. Available at: [Link]

  • Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

Sources

p-bromo-(1,2,2-trifluoroethyl)benzene properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

A Note on Nomenclature: The topic specified was "p-bromo-(1,2,2-trifluoroethyl)benzene." This nomenclature suggests a trifluoroethyl group with fluorine atoms at both the C1 and C2 positions, attached to a para-substituted bromobenzene ring. However, a thorough review of the chemical literature indicates that this specific substitution pattern is not commonly synthesized or characterized. The readily available and extensively documented isomer is 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS No. 155820-88-5), which features a p-bromophenyl group and a 2,2,2-trifluoroethyl substituent. Given its relevance as a versatile building block in research and development, this guide will focus on this well-characterized compound.

Introduction

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzene ring substituted with a bromine atom and a 2,2,2-trifluoroethyl group at the para positions. This arrangement provides two distinct reactive sites: the carbon-bromine bond, which is a versatile handle for metal-catalyzed cross-coupling reactions, and the trifluoroethyl group, a lipophilic moiety known to enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for professionals in drug development and chemical research.

Core Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene are fundamental to its application in synthesis and analysis. The presence of both heavy bromine and electronegative fluorine atoms imparts a distinct spectroscopic signature.

Physical and Chemical Properties

Quantitative data for the compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 155820-88-5[1]
Molecular Formula C₈H₆BrF₃[1]
Molecular Weight 239.03 g/mol [1]
Appearance White solid[2]
Melting Point 55-57 °C[2]
IUPAC Name 1-bromo-4-(2,2,2-trifluoroethyl)benzene[1]
SMILES C1=CC(=CC=C1CC(F)(F)F)Br[1]
InChIKey SYERREWLUUWURN-UHFFFAOYSA-N[1]
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as two doublets in the range of δ 7.1-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons (CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, typically around δ 3.3 ppm.[2]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal for the -CF₃ group. It is expected to show a triplet centered around δ -65.7 ppm, resulting from coupling to the adjacent methylene (CH₂) protons.[2]

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The base peak would likely correspond to the loss of a bromine radical, forming a stable benzyl-type cation.

Synthesis and Manufacturing

The synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be achieved through various modern organic chemistry methods. One notable route involves the deoxofluorination of a corresponding carboxylic acid, highlighting the utility of fluorination chemistry in accessing such building blocks.[1]

Example Synthetic Protocol: Deoxofluorination

A plausible and documented laboratory-scale synthesis starts from 4-bromophenylacetic acid. This method leverages a deoxofluorination agent to convert the carboxylic acid functionality into a trifluoromethyl group.

Step-by-Step Methodology:

  • Activation: To a solution of 4-bromophenylacetic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add a suitable activating agent such as oxalyl chloride or thionyl chloride to form the corresponding acyl chloride. This step is typically performed at 0 °C to room temperature.

  • Fluorination: The crude acyl halide is then treated with a source of fluoride, often in combination with a catalyst or promoter. A common and effective method is the use of sulfur tetrafluoride (SF₄) or, more conveniently and safely, its liquid equivalent, diethylaminosulfur trifluoride (DAST), or other modern deoxofluorinating reagents.

  • Reaction Execution: The reaction mixture is stirred, often under elevated temperature, in a pressure-rated vessel if using SF₄, until the conversion is complete (monitored by GC-MS or TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water or a saturated bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Final Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Synthesis Workflow Diagram

The diagram below illustrates a generalized synthetic pathway.

G cluster_start Starting Material cluster_reaction Core Transformation cluster_product Final Product A 4-Bromophenylacetic Acid B Acyl Halide Formation (+ SOCl₂ or (COCl)₂) A->B Activation C Deoxofluorination (+ SF₄, DAST, etc.) B->C Fluorination D 1-Bromo-4-(2,2,2-trifluoroethyl)benzene C->D Purification

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The primary utility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in drug discovery lies in its capacity to serve as a versatile building block in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the C-F or C-H bonds of the molecule, allowing for selective functionalization.

The trifluoroethyl group acts as a powerful electron-withdrawing group via induction, which can influence the reactivity of the aromatic ring. However, its main role is often as a stable, lipophilic element introduced into a target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. Key examples include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

  • Heck Coupling: Reaction with alkenes.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and must be optimized for each specific substrate pairing. These reactions are central to fragment-based drug discovery (FBDD), where the bromo-trifluoroethylphenyl scaffold can be elaborated to improve the potency and pharmacokinetic properties of a lead compound.[3]

Role in Cross-Coupling Diagram

G A 1-Bromo-4-(2,2,2- trifluoroethyl)benzene D New Functionalized Molecule (e.g., Biaryl, Arylamine, Arylalkyne) A->D B Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) B->D C Pd Catalyst + Ligand + Base C->D

Caption: The central role of the title compound in cross-coupling reactions.

Applications in Research and Drug Development

The introduction of trifluoromethyl (-CF₃) or related fluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance key drug properties. The 2,2,2-trifluoroethyl group, in particular, can improve:

  • Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes.

  • Lipophilicity: The group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes.

  • Binding Affinity: The highly polarized C-F bonds can engage in favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets.

While specific drugs containing the 1-Bromo-4-(2,2,2-trifluoroethyl)benzene moiety are not broadly disclosed in public literature, this building block is precisely the type used by medicinal chemists during the lead optimization phase of drug discovery.[4] Its commercial availability allows for its incorporation into combinatorial libraries to rapidly explore the structure-activity relationship (SAR) of a new chemical series.[5]

Safety, Handling, and Storage

As a laboratory chemical, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene must be handled with appropriate precautions.

  • Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a high-value building block for chemical synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, combining a reactive C-Br bond for synthetic elaboration with a property-enhancing trifluoroethyl group, makes it a powerful tool for the design and synthesis of novel small molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory.

References

  • PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-(trifluoromethoxy)benzene. [Link]

  • PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines with Terminal Alkynes. [Link]

  • Beilstein Journals. Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3. [Link]

  • NIST. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III) Reagents. [Link]

  • ATB. 1-Bromo-4-fluorobenzene. [Link]

  • ACS Publications. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • Brainly. Write a detailed mechanism for the formation of 1-bromo-4-nitrobenzene from bromobenzene. [Link]

  • Royal Society of Chemistry. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. [Link]

  • AZoNetwork. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

  • Beilstein Journals. On drug discovery against infectious diseases and academic medicinal chemistry contributions. [Link]

Sources

Technical Guide: 1-(4-Bromophenyl)-1,2,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-bromophenyl)-1,2,2-trifluoroethane , a specialized fluorinated building block used in medicinal chemistry.

This guide moves beyond a standard Safety Data Sheet (SDS) to integrate synthesis, physicochemical properties, and strategic applications in drug development.

CAS Number: 1785170-18-4 Formula: C₈H₆BrF₃ Molecular Weight: 239.03 g/mol

Executive Summary

1-(4-bromophenyl)-1,2,2-trifluoroethane is a niche fluorinated intermediate characterized by the presence of a vicinal trifluoroethyl motif (-CHF-CHF₂) attached to a para-bromophenyl ring. Unlike its more common isomer, 1-(4-bromophenyl)-2,2,2-trifluoroethane, this compound offers a unique stereoelectronic profile due to the fluorine atom at the benzylic position.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a lipophilic, metabolically stable bioisostere. The aryl bromide moiety functions as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the fluorinated side chain to be grafted onto complex scaffolds.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Structural Analysis

The molecule features a chiral center at the benzylic position (C1 of the ethyl chain). The 1,2,2-trifluoro pattern introduces a strong dipole moment and specific conformational preferences (gauche effect) that differ from the 2,2,2-trifluoro analog.

PropertyValue (Experimental/Predicted)Context
IUPAC Name 1-Bromo-4-(1,2,2-trifluoroethyl)benzeneOfficial designation
CAS Number 1785170-18-4Registry identifier
Appearance Colorless to pale yellow liquidTypical for fluorinated ethylbenzenes
Boiling Point ~195–205 °C (Predicted)Higher than 4-bromostyrene due to polarity
Density ~1.65 g/cm³High density due to Br and F atoms
LogP 3.8 ± 0.4Highly lipophilic; membrane permeable
H-Bond Donors 0Aprotic
H-Bond Acceptors 3Fluorine atoms act as weak acceptors

Critical Note: Do not confuse with 1-(4-bromophenyl)-2,2,2-trifluoroethane or the alcohol 1-(4-bromophenyl)-2,2,2-trifluoroethanol (CAS 76911-73-4). The position of the fluorine atoms drastically alters reactivity and metabolic stability.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most reliable route to the 1,2,2-trifluoro motif is the Deoxofluorination of the corresponding


-hydroxy-difluoromethyl precursor. Direct fluorination of styrene derivatives is often non-selective.
Primary Synthetic Route: Deoxofluorination

Precursor: 1-(4-bromophenyl)-2,2-difluoroethanol. Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vessel with 1-(4-bromophenyl)-2,2-difluoroethanol (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C under an inert atmosphere (Argon/Nitrogen). Causality: Low temperature prevents elimination side reactions (formation of difluorostyrenes).

  • Addition: Add DAST (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 4–6 hours. Monitor by ¹⁹F NMR (disappearance of the -CHF₂ doublet of the alcohol; appearance of the -CHF-CHF₂ pattern).

  • Quenching: Pour the reaction mixture carefully into saturated aqueous NaHCO₃. Warning: DAST hydrolysis releases HF; vigorous gas evolution.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a non-polar oil.

Synthetic Pathway Diagram

Synthesis Precursor 1-(4-bromophenyl)- 2,2-difluoroethanol Intermediate Alkoxy-SF2 Intermediate Precursor->Intermediate -78°C, DCM Reagent DAST / Deoxo-Fluor (Nucleophilic Fluorination) Reagent->Intermediate Product 1-(4-bromophenyl)- 1,2,2-trifluoroethane Intermediate->Product SN2/SNi Mechanism (Warming to RT) SideProduct Side Product: Difluorostyrene Intermediate->SideProduct Elimination (if T > 0°C)

Figure 1: Deoxofluorination pathway converting the difluoroethanol precursor to the target 1,2,2-trifluoroethane.

Safety Data Sheet (SDS) Core

Note: As a specialized research chemical, full toxicological data may not be established. The following is derived from Structure-Activity Relationships (SAR) of analogous fluorinated benzyl halides.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Emergency Response Protocols
ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min.Lipophilic fluorocarbons penetrate skin; immediate removal prevents systemic absorption.
Eye Contact Rinse with water for 15 min; lift eyelids.Fluorinated organics can cause persistent irritation and corneal clouding.
Inhalation Move to fresh air; support breathing.[1][2][3]Vapors are heavier than air and can cause chemical pneumonitis.
Spill Absorb with sand/vermiculite. Do NOT use water.Prevents spread; compound is immiscible with water and may be toxic to aquatic life.
Handling & Storage Workflow

Safety Storage Storage Condition: 2-8°C, Inert Gas (Ar/N2) Handling Handling: Fume Hood Only Storage->Handling Equilibrate to RT PPE Required PPE: Nitrile Gloves, Goggles, Lab Coat PPE->Handling Don before use Disposal Disposal: Halogenated Organic Waste Handling->Disposal Post-experiment

Figure 2: Safe handling lifecycle emphasizing containment and waste segregation.

Applications in Drug Development[9]

Bioisosteric Replacement

The -CHF-CHF₂ group acts as a metabolically robust bioisostere for ethyl (-CH₂-CH₃) or isopropyl groups.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation at the benzylic position, a common metabolic soft spot in alkyl-substituted aromatics.

  • Lipophilicity: Fluorination increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) permeability.

Synthetic Utility: Cross-Coupling

The para-bromo substituent allows this molecule to serve as an electrophile in transition-metal catalyzed couplings.

  • Suzuki-Miyaura Coupling:

    • Reaction: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Outcome: Incorporates the 1,2,2-trifluoroethyl tail onto a biaryl scaffold.

  • Lithiation/Grignard Formation:

    • Reaction: Ar-Br + n-BuLi → Ar-Li

    • Utility: Allows the molecule to act as a nucleophile, attacking ketones or aldehydes to build complex tertiary alcohols.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Middleton, W. J. New fluorinating reagents. Dialkylaminosulfur fluorides.[4][3] J. Org. Chem. 1975, 40, 5, 574–578. (Foundational text on DAST fluorination mechanics). [Link]

  • ChemSrc. this compound CAS 1785170-18-4.[5] (Source for CAS verification). [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822–5880. (Review of fluorinated groups in medicinal chemistry). [Link]

Sources

1-bromo-4-(1,2,2-trifluoroethyl)benzene molecular weight and formula

[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene (CAS: 1785170-18-4), a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.[1] Distinct from its more common isomer (2,2,2-trifluoroethyl), the 1,2,2-trifluoroethyl moiety offers unique steric and electronic properties, serving as a critical bioisostere for ethyl or isopropyl groups to modulate lipophilicity and metabolic stability. This document details its physicochemical properties, validated synthetic pathways, structural characterization, and safety protocols.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5][6]

Nomenclature and Identification

The compound is characterized by a benzene ring substituted with a bromine atom at the para position relative to a 1,2,2-trifluoroethyl group. The specific fluorination pattern (

PropertyData
IUPAC Name This compound
CAS Number 1785170-18-4 (Specific to 1,2,2-isomer)
Molecular Formula

Molecular Weight 239.03 g/mol
SMILES FC(C1=CC=C(Br)C=C1)C(F)F
InChI Key (Isomer-specific key required for differentiation)
Calculated Physicochemical Parameters
  • Exact Mass: 237.9605[1]

  • LogP (Predicted): ~3.8 (High lipophilicity due to C-F bonds)

  • Boiling Point (Predicted): 200–210 °C at 760 mmHg

  • Density (Predicted): ~1.6 g/cm³

Critical Note: Researchers must distinguish this compound from 1-bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5). The 1,2,2-isomer contains a benzylic fluorine atom, which significantly alters its reactivity towards nucleophiles compared to the chemically inert 2,2,2-isomer.

Part 2: Synthetic Pathways

The synthesis of this compound typically requires the construction of the fluorinated side chain via deoxofluorination strategies.[1] The most robust pathway involves the conversion of a difluoromethylated alcohol precursor.

Primary Synthesis: Deoxofluorination Route

This protocol utilizes 4-bromobenzaldehyde as a starting material, introducing the difluoromethyl group first, followed by a final fluorination step.

Step 1: Nucleophilic Difluoromethylation Reaction of 4-bromobenzaldehyde with a difluoromethylating agent (e.g.,

1-(4-bromophenyl)-2,2-difluoroethanol1

Step 2: Deoxofluorination Conversion of the secondary alcohol to the alkyl fluoride using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Experimental Protocol (Step 2)
  • Setup: Charge a flame-dried round-bottom flask with 1-(4-bromophenyl)-2,2-difluoroethanol (1.0 eq) and anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78 °C to prevent elimination side reactions.

  • Addition: Dropwise add DAST (1.2 eq). The reaction is exothermic.[2]

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Carefully quench with saturated aqueous

    
     (gas evolution occurs).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the title compound.

Visualization of Synthetic Logic

The following diagram illustrates the transformation from aldehyde to the final trifluoroethyl product.

SynthesisPathwaycluster_legendReaction TypeStart4-BromobenzaldehydeStep1Reagent: TMS-CF2H / CsF(Difluoromethylation)Start->Step1InterIntermediate:1-(4-bromophenyl)-2,2-difluoroethanolStep1->InterStep2Reagent: DAST / DCM(Deoxofluorination)Inter->Step2FinalTarget:This compoundStep2->FinalNucleophilic AdditionNucleophilic AdditionSN1/SN2 SubstitutionSN1/SN2 SubstitutionNucleophilic Addition->SN1/SN2 Substitution

Caption: Two-step synthesis of this compound via difluoromethylation and subsequent deoxofluorination.

Part 3: Structural Characterization[3]

Verification of the 1,2,2-isomer requires careful analysis of NMR coupling constants, particularly the coupling between the benzylic proton/fluorine and the terminal difluoromethyl group.

NMR Spectroscopy Signatures
  • 
     NMR: 
    
    • Benzylic F (

      
      ):  Appears as a complex multiplet (approx. -180 to -200 ppm) due to coupling with the adjacent 
      
      
      and the two
      
      
      atoms on
      
      
      .[1]
    • Terminal

      
       (
      
      
      ):
      Appears as a distinct doublet of doublets or multiplet (approx. -120 to -130 ppm).[1] The diastereotopic nature of these fluorines (due to the chiral center at
      
      
      ) may cause them to appear as separate signals.
  • 
     NMR: 
    
    • Benzylic H: A doublet of triplets (dt) or multiplet, showing large geminal coupling to the benzylic F (

      
      ) and vicinal coupling to the 
      
      
      group.
    • Terminal H: A triplet of doublets (td), coupling to the geminal fluorines and the vicinal benzylic proton.

Mass Spectrometry[3]
  • Pattern: Characteristic isotopic pattern for Bromine (

    
     : 
    
    
    
    
    1:1).
  • Fragmentation: Loss of

    
     (51 Da) or 
    
    
    atoms is common. The molecular ion (
    
    
    ) is typically visible.

Part 4: Applications in Drug Discovery[3]

The 1,2,2-trifluoroethyl moiety is a high-value bioisostere in medicinal chemistry.

Bioisosteric Utility
  • Lipophilicity Modulation: The introduction of three fluorine atoms significantly increases

    
     without adding bulk comparable to a long alkyl chain. This improves membrane permeability.[3]
    
  • Metabolic Stability: The

    
     bond is metabolically robust.[3] The 1,2,2-substitution pattern protects the benzylic position from oxidative metabolism (e.g., by Cytochrome P450s), which typically attacks benzylic 
    
    
    bonds.
  • Electronic Effects: The strong electron-withdrawing nature of the group deactivates the aromatic ring, influencing the pKa of distant ionizable groups.

Decision Logic for Moiety Selection

Use the following logic to determine when to deploy this specific building block.

ApplicationLogicStartDrug Optimization GoalDecision1Need Metabolic Stability?Start->Decision1Decision2Targeting Benzylic Oxidation?Decision1->Decision2YesAction2Use 2,2,2-Trifluoroethyl(Standard lipophilic group)Decision1->Action2No (Just lipophilicity)Action1Use 1,2,2-Trifluoroethyl(Blocks metabolic hot-spot)Decision2->Action1YesDecision2->Action2No

Caption: Decision tree for selecting the 1,2,2-trifluoroethyl moiety versus the 2,2,2-isomer in lead optimization.

Part 5: Safety and Handling

Hazard Identification (GHS)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or 
    
    
    ). The benzylic C-F bond can be sensitive to hydrolysis under highly acidic or basic conditions over prolonged periods.
  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use in a well-ventilated fume hood.[1]

References

  • ChemSrc Database. (2024). This compound - CAS 1785170-18-4.[1] Retrieved from [Link]

  • Middleton, W. J. (1975). New fluorinating reagents.[4][5] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Foundational reference for DAST fluorination).

  • Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Difluoromethylation of Carbonyl Compounds. Accounts of Chemical Research. (Reference for precursor synthesis).
  • PubChem. (2024). 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Isomer Comparison). Retrieved from [Link]

Navigating the Landscape of Brominated Trifluoroethylbenzenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For scientists and professionals in drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group, in particular, offers a unique combination of lipophilicity and metabolic stability that can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] This guide provides an in-depth technical overview of 1-bromo-4-(1,2,2-trifluoroethyl)benzene, a potentially valuable but commercially scarce building block. Due to the limited commercial availability of this specific isomer, this document will also explore its commercially available structural isomers and a proposed synthetic pathway to empower researchers in their synthetic endeavors.

Commercially Available Structural Isomers and Analogs

Key Isomers and Their Suppliers

A survey of prominent chemical suppliers reveals the availability of the following key isomers:

Compound NameCAS NumberMolecular FormulaKey Suppliers
1-Bromo-4-(2,2,2-trifluoroethyl)benzene155820-88-5C8H6BrF3Sigma-Aldrich, Apollo Scientific, Bide Pharmatech
(1-Bromo-2,2,2-trifluoroethyl)benzene434-42-4C8H6BrF3Synblock
1-Bromo-4-(trifluoromethoxy)benzene407-14-7C7H4BrF3OThermo Fisher Scientific, Merck Millipore, Apollo Scientific[4][5][6][7]
1-Bromo-4-(trifluoromethyl)benzene402-43-7C7H4BrF3BLD Pharm[8]

It is important to note that some suppliers also list derivatives with additional substitutions on the benzene ring, such as 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene.[9]

Physicochemical and Safety Data of Key Isomers

Understanding the properties and hazards of these commercially available isomers is crucial for their safe handling and effective use in experimental design.

CompoundMolecular Weight ( g/mol )Physical FormKey Safety Hazards
1-Bromo-4-(2,2,2-trifluoroethyl)benzene 239.03-Causes skin and serious eye irritation, may cause respiratory irritation.[10]
(1-Bromo-2,2,2-trifluoroethyl)benzene 239.03-Purity: 95%[11]
1-Bromo-4-(trifluoromethoxy)benzene 241.02LiquidCombustible liquid, causes skin and serious eye irritation, may cause respiratory irritation.[4][5]
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene 253.06-Harmful if swallowed, causes serious eye irritation.[12]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling any of these chemicals.[4][5][6][13]

Proposed Synthetic Pathway for this compound

Given the absence of a direct commercial source for this compound, a plausible synthetic route is proposed below. This pathway is based on established organofluorine chemistry and aromatic substitution reactions.

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of this compound cluster_A cluster_D A 4-Bromobenzaldehyde B Intermediate A A->B 1. (Trifluoromethyl)trimethylsilane (TMSCF3) 2. Tetrabutylammonium fluoride (TBAF) C Intermediate B B->C Deoxofluorination (e.g., DAST, Deoxo-Fluor) D This compound C->D Reduction (e.g., NaBH4, LiAlH4) caption_A Starting Material caption_D Target Molecule

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-Bromo-4-(1,2,2-trifluoroethyl)benzene from Styrene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Logic

The 1,2,2-trifluoroethyl group (–CHFCF₂H) is a highly sought-after bioisostere in medicinal chemistry, frequently utilized to modulate lipophilicity (logP), enhance metabolic stability, and tune the pKa of adjacent functional groups [[1]]([Link]). However, the direct installation of this motif onto an aromatic ring is synthetically challenging.

This application note details a robust, 6-step synthetic workflow to synthesize 1-bromo-4-(1,2,2-trifluoroethyl)benzene starting from inexpensive and readily available styrene. As a Senior Application Scientist, I have designed this route to overcome two primary chemical hurdles:

  • Regioselective Aromatic Bromination: Direct electrophilic aromatic substitution (EAS) of styrene with bromine fails because the electron-rich vinyl group is far more nucleophilic than the aromatic ring. To establish the para-bromo substitution, the vinyl group must be temporarily protected [[2]]([Link]).

  • Aliphatic Trifluorination: Direct trifluorination of an alkene is not possible in a single step. We employ a state-of-the-art hypervalent iodine-mediated oxidative difluorination developed by Kitamura et al. , followed by a radical benzylic activation and nucleophilic fluorination to install the final fluorine atom.

Mechanistic Pathway & Workflow

The synthesis is divided into three strategic phases:

  • Phase 1: Protection-Directed Aromatic Bromination. Styrene is reacted with Br₂ to form 1,2-dibromoethylbenzene. This neutralizes the alkene's reactivity and acts as a bulky, deactivating group that directs subsequent FeBr₃-catalyzed EAS exclusively to the para position. Zinc-mediated elimination regenerates the alkene, yielding 4-bromostyrene.

  • Phase 2: Hypervalent Iodine-Mediated Difluorination. 4-Bromostyrene is treated with phenyliodine bis(trifluoroacetate) (PIFA) and Olah's reagent (Py·HF). The electrophilic iodine(III) species activates the alkene, driving a fluorination sequence that yields the 2,2-difluoroethyl scaffold .

  • Phase 3: Benzylic Activation and Fluorine Substitution. The remaining benzylic hydrogen is substituted with bromine via a radical mechanism (NBS/AIBN). The resulting benzylic bromide is highly electrophilic and is readily displaced by silver(I) fluoride (AgF) to yield the target 1,2,2-trifluoroethyl moiety.

SynthesisWorkflow A Styrene (Starting Material) B 1,2-Dibromoethylbenzene (Protected Alkene) A->B Br2, CH2Cl2, 0 °C C 1-Bromo-4-(1,2-dibromoethyl)benzene (Para-Brominated) B->C Br2, FeBr3, RT D 4-Bromostyrene (Key Intermediate) C->D Zn dust, EtOH, Reflux E 1-Bromo-4-(2,2-difluoroethyl)benzene (Difluorinated) D->E PhI(OCOCF3)2, Py·HF, CH2Cl2 F 1-Bromo-4-(1-bromo-2,2-difluoroethyl)benzene (Activated Benzylic) E->F NBS, AIBN, PhCF3, Reflux G This compound (Target Product) F->G AgF, MeCN, 60 °C

Fig 1: 6-step synthetic workflow from styrene to this compound.

Experimental Protocols (10 mmol Scale)

Every protocol below is designed as a self-validating system. In-process analytical checkpoints are provided to ensure causality and experimental success at each node.

Step 1 & 2: Synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene
  • Alkene Protection: Dissolve styrene (1.04 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) and cool to 0 °C. Add Br₂ (1.60 g, 10 mmol) dropwise over 15 minutes. Stir for 1 hour. The red color will dissipate as the alkene is consumed.

  • Aromatic Bromination: To the same flask, add catalytic FeBr₃ (0.15 g, 0.5 mmol). Add a second equivalent of Br₂ (1.68 g, 10.5 mmol) dropwise at room temperature. Stir for 4 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess bromine. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: ¹H NMR will confirm the disappearance of vinyl protons (5.2–6.7 ppm) and the emergence of an AA'BB' aromatic pattern (~7.4 ppm), confirming strict para-selectivity.

Step 3: Synthesis of 4-Bromostyrene
  • Deprotection: Dissolve the crude 1-bromo-4-(1,2-dibromoethyl)benzene in absolute ethanol (30 mL).

  • Add activated Zinc dust (1.96 g, 30 mmol) in portions. Heat the suspension to reflux for 2 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove zinc salts, and concentrate. Purify via short-path distillation or silica plug (hexane) to yield 4-bromostyrene as a colorless liquid.

  • Self-Validation Checkpoint: TLC (Hexane) will show a highly UV-active spot with a high Rf value. ¹H NMR will show the re-emergence of the characteristic vinyl splitting pattern.

Step 4: Oxidative Difluorination (Kitamura Protocol)

Caution: Py·HF (Olah's reagent) is highly corrosive. This step MUST be performed in a PTFE (Teflon) flask. Glassware will be etched, poisoning the reaction with fluorosilicates.

  • Reaction: In a PTFE flask, dissolve 4-bromostyrene (1.83 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) at 0 °C.

  • Add Py·HF (70% HF, 3.0 mL) slowly, followed by PhI(OCOCF₃)₂ (PIFA) (5.16 g, 12 mmol).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Carefully pour the mixture into an ice-cold suspension of basic alumina and aqueous NaHCO₃. Extract with CH₂Cl₂, concentrate, and purify via silica gel chromatography to isolate 1-bromo-4-(2,2-difluoroethyl)benzene.

  • Self-Validation Checkpoint: ¹⁹F NMR is critical here; look for a distinct doublet of doublets (or a triplet of doublets depending on resolution) around -115 ppm, corresponding to the terminal –CHF₂ group .

Step 5: Benzylic Bromination
  • Reaction: Dissolve 1-bromo-4-(2,2-difluoroethyl)benzene (2.21 g, 10 mmol) in trifluorotoluene (PhCF₃, 25 mL). Note: PhCF₃ is utilized as a modern, green alternative to the ozone-depleting CCl₄, providing the exact non-polar, hydrogen-free environment required for radical stability.

  • Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) and azobisisobutyronitrile (AIBN, 0.16 g, 1 mmol).

  • Reflux under a nitrogen atmosphere for 4 hours.

  • Workup: Cool to 0 °C, filter off the precipitated succinimide, and concentrate the filtrate to yield 1-bromo-4-(1-bromo-2,2-difluoroethyl)benzene.

  • Self-Validation Checkpoint: ¹H NMR will show the benzylic proton shifting significantly downfield (from ~3.1 ppm to ~5.0 ppm) due to the deshielding effect of the newly installed bromine atom.

Step 6: Nucleophilic Fluorination
  • Reaction: Dissolve the crude benzylic bromide in anhydrous acetonitrile (20 mL).

  • Add Silver(I) fluoride (AgF, 1.90 g, 15 mmol). Protect the flask from light (aluminum foil) and stir at 60 °C for 6 hours.

  • Workup: Filter the resulting suspension through a Celite pad to remove AgBr precipitates. Concentrate the filtrate and purify via silica gel chromatography (100% Hexane) to yield the target this compound.

  • Self-Validation Checkpoint: ¹⁹F NMR will show a complex multiplet system: a signal integrating to 2F for the –CF₂H group, and a distinct signal integrating to 1F for the benzylic –CHF– group, confirming the 1,2,2-trifluoroethyl architecture.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this 6-step workflow when executed at a standard 10 mmol discovery scale.

StepTransformationPrimary ReagentsTime (h)Temp (°C)Typical Yield (%)
1 Alkene ProtectionBr₂, CH₂Cl₂1.0098
2 Aromatic BrominationBr₂, FeBr₃4.02585
3 Alkene DeprotectionZn dust, EtOH2.078 (Reflux)90
4 Oxidative DifluorinationPIFA, Py·HF12.00 to 2565
5 Benzylic BrominationNBS, AIBN, PhCF₃4.080 (Reflux)78
6 Nucleophilic FluorinationAgF, MeCN6.06082
Overall Yield: ~31%

References

  • Kitamura, T., Muta, K., & Oyamada, J. (2015). Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes. The Journal of Organic Chemistry, 80(21), 10431-10436. URL:[Link]

  • McMurry, J. (n.d.). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. URL:[Link]

  • ChemSrc Database. (n.d.). This compound Chemical Properties & Related Compounds. ChemSrc. URL:[Link]

Sources

Application Note: Radical Addition Synthesis of 1,2,2-Trifluoroethyl Arenes

Author: BenchChem Technical Support Team. Date: March 2026


) via Radical Hydroarylation

Executive Summary

The 1,2,2-trifluoroethyl moiety (


) represents a high-value fluorinated motif in medicinal chemistry, distinct from the more common 2,2,2-trifluoroethyl (

) and 1,1,2-trifluoroethyl (

) groups. This chiral fragment offers unique modulation of lipophilicity (

), metabolic stability, and hydrogen bond acidity due to the specific arrangement of fluorine atoms.

This Application Note details the radical hydroarylation of trifluoroethylene (TrFE) as the primary method for accessing 1,2,2-trifluoroethyl arenes. Unlike nucleophilic fluorination methods which often suffer from harsh conditions, this protocol utilizes visible-light photoredox catalysis to generate aryl radicals that add regioselectively to TrFE.

Key Advantages:

  • Regiocontrol: Leverages the thermodynamic stability of

    
    -difluoroalkyl radicals to favor the 1,2,2-isomer over the 1,1,2-isomer.
    
  • Mild Conditions: Operates at room temperature using blue LED irradiation.

  • Versatility: Compatible with a wide range of aryl diazonium salts and aryl halides.

Mechanistic Principles & Regioselectivity

The success of this synthesis hinges on the regioselectivity of the radical addition . When an aryl radical (


) approaches trifluoroethylene (

), two pathways are possible. The pathway leading to the 1,2,2-trifluoroethyl product is favored due to the "Fluorine Effect" on radical stability.
The "Fluorine Effect" on Regiochemistry

Fluorine atoms stabilize


-carbon radicals through overlap of the fluorine lone pair with the singly occupied molecular orbital (SOMO).
  • Path A (Favored): Attack at the CHF terminus generates an intermediate radical at the

    
     position (
    
    
    
    ). This radical is stabilized by two
    
    
    -fluorine atoms.
  • Path B (Disfavored): Attack at the

    
     terminus generates a radical at the CHF position (
    
    
    
    ). This is stabilized by only one
    
    
    -fluorine atom.

Consequently, the reaction predominantly yields the 1,2,2-trifluoroethyl arene after hydrogen atom transfer (HAT).

Reaction Pathway Diagram[1]

G Start Aryl Precursor (Ar-N2+ or Ar-I) Radical Aryl Radical (Ar•) Start->Radical SET Reduction (Photocatalyst) Inter_A Intermediate A (Stabilized) Ar-CH(F)-CF2• Radical->Inter_A Attack at CHF (Favored) Inter_B Intermediate B (Less Stable) Ar-CF2-CHF• Radical->Inter_B Attack at CF2 (Disfavored) TrFE Trifluoroethylene (CHF=CF2) TrFE->Inter_A TrFE->Inter_B Prod_122 1,2,2-Trifluoroethyl Arene Ar-CH(F)CHF2 Inter_A->Prod_122 HAT (H-Source) Prod_112 1,1,2-Trifluoroethyl Arene Ar-CF2CH2F Inter_B->Prod_112 HAT

Figure 1: Bifurcated radical pathway showing the thermodynamic preference for the


-difluoro radical intermediate, leading to the 1,2,2-isomer.

Experimental Protocol

This protocol describes the hydroarylation of trifluoroethylene using an aryl diazonium tetrafluoroborate precursor. This method avoids the need for harsh reductants required for aryl halides.

Reagents & Equipment
  • Precursor: Aryl diazonium tetrafluoroborate (

    
    ) (1.0 equiv).
    
  • Alkene: Trifluoroethylene (TrFE) gas (Commercial grade).

  • Photocatalyst:

    
     (1.0 mol%).
    
  • Reductant/H-Source: Hantzsch Ester (HEH) (1.2 equiv) or Formic Acid/Base.

  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

  • Light Source: Blue LED (450-465 nm, ~10-40 W).

  • Vessel: Pressure tube or sealed Schlenk flask (rated for >5 bar).

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a glovebox or under nitrogen flow, charge a 10 mL pressure tube with the aryl diazonium salt (0.5 mmol),

      
       (3.8 mg, 0.005 mmol), and Hantzsch Ester (152 mg, 0.6 mmol).
      
    • Add anhydrous, degassed MeCN (5.0 mL).

    • Add a magnetic stir bar.[1]

  • Gas Addition (Critical Step):

    • Seal the tube with a septum cap.

    • Cool the tube to -78 °C (dry ice/acetone bath) to condense the gas.

    • Connect the TrFE gas cylinder via a needle and flow regulator.

    • Slowly bubble TrFE into the solution for 15-20 minutes (saturating the solvent) or condense a calculated amount (approx. 2-3 equiv) if using a calibrated manifold.

    • Note: TrFE boils at -51 °C. Keeping the mixture at -78 °C ensures the gas remains condensed during setup.

  • Irradiation:

    • Seal the pressure tube tightly (replace septum with screw cap if possible, or use a high-pressure crimp seal).

    • Warm to room temperature. Caution: Pressure will build up.

    • Place the tube 2-3 cm from the Blue LED source.

    • Stir vigorously for 12–24 hours. A fan should be used to maintain the reaction temperature at ~25 °C.

  • Work-up & Purification:

    • Vent the excess TrFE gas carefully into a fume hood (bubbler trap recommended).

    • Dilute the mixture with diethyl ether or ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Interpretation

Table 1: Expected Analytical Data for 1,2,2-Trifluoroethyl Arenes

FeatureMethodCharacteristic SignalNotes

NMR
Proton-coupled

:

to

ppm (dd or ddd)

:

to

ppm (m)
Distinct ABX or ABMX system due to chirality. The gem-difluoro group is diastereotopic.

NMR


:

ppm (td,

Hz)

:

ppm (ddd)
Large geminal H-F coupling (

Hz) is diagnostic for the terminal

.
Mass Spec GC-MS (EI)Molecular ion (

) often weak. Fragment

is prominent.
Loss of the difluoromethyl group is a common fragmentation pathway.

Troubleshooting & Optimization

Regioselectivity Issues (1,2,2 vs 1,1,2)

While the 1,2,2-isomer is favored, the 1,1,2-isomer (


) can form as a minor byproduct (typically <10%).
  • Diagnosis: Check

    
     NMR. The 1,1,2-isomer shows a signal for a single fluorine at the benzylic position (approx -100 to -110 ppm) and a 
    
    
    
    triplet/multiplet at -220 ppm.
  • Correction: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) often enhances regioselectivity by strictly enforcing the thermodynamic radical stability preference.

Low Yield[3]
  • Gas Solubility: Ensure the solvent is fully saturated with TrFE. Using DMF instead of MeCN can sometimes improve gas retention.

  • Radical Quenching: Oxygen is a potent inhibitor. Ensure rigorous degassing (freeze-pump-thaw) of the solvent before gas condensation.

Safety & Compliance

  • Trifluoroethylene (TrFE): Extremely flammable gas. Suspected mutagen. All operations must be conducted in a well-ventilated fume hood.

  • Pressure Hazards: The reaction involves heating a condensed gas in a closed vessel. Use pressure-rated glassware and blast shields.

  • Blue Light: High-intensity LED light can damage the retina. Use amber shielding or enclosures.

References

  • Koike, T., & Akita, M. (2017). "Visible-Light-Driven Hydroalkylation of Fluoroalkenes." Organic Letters, 19(10), 2682–2685. Link

    • Key reference for the photoredox hydroalkylation of trifluoroethylene and regioselectivity principles.
  • Dolbier, W. R., Jr., et al. (2015). "Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds." Organic Letters, 17(20), 5213–5217. Link

    • Provides contrasting methodology for the 1,1,2-isomer, establishing the distinction between the two motifs.
  • Zhu, J., et al. (2015).[2] "Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds." Journal of Fluorine Chemistry, 171, 139–147.[2] Link

    • Discusses metal-mediated fluoroalkyl
  • McAtee, R. C., et al. (2018). "Photoredox-Catalyzed Hydrofunctionalization of Trifluoromethyl Alkenes." Angewandte Chemie International Edition, 57(42), 13784-13789. Link

    • General principles of radical addition to electron-deficient fluoroalkenes.

Sources

Buchwald-Hartwig amination using 1-bromo-4-(1,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-4-(1,2,2-trifluoroethyl)benzene

Executive Summary & Scientific Context

In modern drug discovery, the incorporation of fluorinated motifs is a privileged strategy to optimize pharmacokinetic profiles. The 1,2,2-trifluoroethyl group serves as a highly valuable, metabolically stable bioisostere for ethyl or isopropyl groups. It subtly modulates the lipophilicity and pKa of adjacent functional groups without the extreme electron-withdrawing liability of a full trifluoromethyl (-CF₃) group.

Coupling This compound with primary and secondary amines via the Buchwald-Hartwig amination (BHA) provides direct access to functionalized fluoroalkyl anilines. As a Senior Application Scientist, I have designed this protocol to move beyond basic empirical steps, focusing instead on the mechanistic causality that dictates catalyst selection, reaction monitoring, and troubleshooting. This guide provides a self-validating framework for executing this specific C–N cross-coupling with high fidelity[1].

Mechanistic Causality & Catalyst Design

To successfully couple this compound, one must understand how its electronic properties perturb the standard Pd-catalytic cycle. The 1,2,2-trifluoroethyl group exerts a moderate inductive electron-withdrawing effect (-I effect).

  • Oxidative Addition: The -I effect lowers the LUMO of the aryl bromide, making it slightly more electrophilic than an unsubstituted bromobenzene. Consequently, the oxidative addition of the active LₙPd(0) species is relatively fast and rarely the bottleneck.

  • Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base (e.g., NaOtBu) to form a Pd(II)-amido intermediate.

  • Reductive Elimination (The Critical Step): For fluoroalkyl-substituted arenes, reductive elimination is frequently the turnover-limiting step[2]. The electron-withdrawing nature of the trifluoroethyl group stabilizes the Pd(II) intermediate, retarding the release of the product. To overcome this, highly sterically demanding dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos ) are mandatory. Their extreme steric bulk forces the aryl and amido groups into close proximity, accelerating reductive elimination and outcompeting detrimental β-hydride elimination pathways[3].

CatalyticCycle Pd0 LₙPd(0) Active Catalyst OA Oxidative Addition LₙPd(II)(Ar)(Br) Pd0->OA + this compound AmineCoord Amine Binding & Base Exchange LₙPd(II)(Ar)(NR₂) OA->AmineCoord + Amine (HNR₂) + Base (e.g., NaOtBu) - Base·HBr RE Reductive Elimination Product Formation AmineCoord->RE RE->Pd0 + Trifluoroethyl-aniline Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Experimental Design & Optimization Data

The choice of ligand and base is not arbitrary; it is a direct response to the nucleophile being used and the functional group tolerance required.

  • Ligand Causality: For primary amines, BrettPhos is optimal because its structure prevents the formation of inactive bis-amine Pd complexes. For secondary amines, RuPhos is preferred as its binding pocket accommodates the increased steric bulk during the transition state of reductive elimination.

  • Base Causality: NaOtBu is the standard strong base that irreversibly drives the deprotonation step. However, if the amine or the broader molecular scaffold contains base-sensitive groups (e.g., esters, epoxides), the weaker base Cs₂CO₃ must be used, necessitating a solvent switch to 1,4-dioxane and higher temperatures.

Table 1: Optimization of Reaction Conditions for Secondary Amine Coupling

EntryCatalyst System (2 mol% Pd)Base (1.5 eq)SolventTemp (°C)Conversion (%)Yield (%)
1 Pd₂(dba)₃ / RuPhos NaOtBu Toluene 90 >99 92
2Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane1108578
3Pd(OAc)₂ / XPhosK₃PO₄t-AmylOH1006055
4Pd₂(dba)₃ / PPh₃NaOtBuToluene90155 (Dehal.)

(Note: Entry 4 highlights the necessity of bulky biaryl phosphines; simple phosphines like PPh₃ lead to sluggish reductive elimination and competitive hydrodehalogenation).

Step-by-Step Experimental Protocol

This protocol is designed for the coupling of this compound with a standard secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Reagents Required:

  • This compound: 1.0 equiv (1.0 mmol, 239 mg)

  • Secondary Amine (e.g., morpholine): 1.2 equiv (1.2 mmol)

  • Pd₂(dba)₃: 0.02 equiv (2 mol% Pd, 18.3 mg)

  • RuPhos: 0.04 equiv (4 mol%, 18.7 mg)

  • NaOtBu: 1.5 equiv (1.5 mmol, 144 mg)

  • Anhydrous Toluene: 5.0 mL

Workflow Prep Glovebox Setup Weigh Pd, Ligand, Base Reagents Add Ar-Br & Amine in Solvent Prep->Reagents React Heat at 90 °C (Self-Validating LC-MS) Reagents->React Workup Celite Filtration & Extraction React->Workup Purify Flash Chromatography & Characterization Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu. Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand to RuPhos oxide, permanently deactivating the Pd(0) catalyst.

  • Reagent Addition: Evacuate and backfill the tube with argon (3x). Add this compound, the amine, and anhydrous, rigorously degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 4–12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite. Causality: Palladium complexes and fine inorganic salts cause severe, unbreakable emulsions during aqueous extraction. Filtering through Celite prior to any aqueous step ensures clean phase separation.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure trifluoroethyl aniline derivative.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-diagnostic. Use the following metrics to validate the reaction in real-time:

  • In-Process Monitoring (LC-MS): Monitor the reaction via LC-MS. UV absorbance at 254 nm will clearly show the consumption of the starting aryl bromide. The emergence of the product mass confirms successful reductive elimination.

  • Diagnostic Failure - Hydrodehalogenation: If LC-MS or GC-MS reveals the formation of 1-(1,2,2-trifluoroethyl)benzene (M-Br + H), it indicates that β-hydride elimination is outcompeting reductive elimination.

    • Root Cause: This is often caused by trace water in the amine or solvent, which acts as a hydride source via the formation of a Pd-H species.

    • Correction: Ensure strictly anhydrous conditions, distill the amine over CaH₂ prior to use, or switch to an even bulkier ligand like tBuBrettPhos.

  • Diagnostic Failure - Black Precipitate (Palladium Black): If the reaction turns black and precipitates within the first 30 minutes, the catalyst has decomposed.

    • Root Cause: Inadequate degassing or poor ligand-to-metal ratio.

    • Correction: Perform three freeze-pump-thaw cycles on the toluene before use. Ensure the ligand is weighed accurately (always maintain a minimum 2:1 P:Pd ratio).

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [1]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [2]

  • Zinser, C. M., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483. [3]

Sources

copper-mediated fluoroalkylation of aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Mediated Fluoroalkylation of Aryl Halides – Mechanistic Insights and Optimized Protocols

Strategic Overview

The strategic installation of fluoroalkyl groups (e.g., -CF₃, -C₂F₅, -CF₂H) into aromatic scaffolds is a fundamental transformation in medicinal chemistry and agrochemical development. These moieties profoundly enhance metabolic stability, lipophilicity, and target binding affinity. While palladium and nickel catalysts excel in many cross-coupling paradigms, their application in fluoroalkylation is frequently hampered by the slow reductive elimination of highly electronegative fluoroalkyl groups. Conversely, copper-mediated processes offer a distinct kinetic advantage: high-valent Cu(III)-fluoroalkyl intermediates undergo rapid reductive elimination, making copper the transition metal of choice for these challenging functionalizations.

Mechanistic Causality: Overcoming the Oxidative Addition Barrier

The intrinsic bottleneck in copper-catalyzed fluoroalkylation is the high kinetic barrier for the oxidative addition of aryl halides to the Cu(I) center [1]. Understanding the causality behind reagent and substrate selection is critical for designing successful reactions.

  • Ligand Acceleration: The inclusion of bidentate nitrogenous ligands, such as 1,10-phenanthroline (phen), is not merely to solubilize the metal. These ligands prevent the disproportionation of the Cu(I) center and significantly increase the electron density at the metal, thereby accelerating the rate-limiting oxidative addition step [2].

  • The Active Cu(I) Species: Mechanistic investigations reveal that excess CuI plays a dynamic role. Rather than resting as a less reactive [Cu(CF₃)₂]⁻ cuprate, the presence of excess CuI shifts the equilibrium toward a highly reactive, ligandless [CuCF₃] or DMF-ligated[(DMF)CuCF₃] intermediate, which readily engages the aryl halide [3].

  • Directing Groups for Recalcitrant Halides: While aryl iodides are highly reactive, aryl bromides and chlorides typically fail under standard conditions due to their higher bond dissociation energies. However, incorporating ortho-directing groups (e.g., pyridines, oxazolines, pyrazoles) pre-coordinates the Cu(I) center. This pre-coordination dramatically lowers the entropic and enthalpic barriers for oxidative addition, enabling the directed fluoroalkylation of previously inert aryl bromides and chlorides [4].

CatalyticCycle Precat [L-Cu(I)-X] Precatalyst Active [L-Cu(I)-CF3] Active Nucleophile Precat->Active TMSCF3, KF (-KX, -TMSF) OxAdd [L-Cu(III)(Ar)(CF3)X] High-Valent Intermediate Active->OxAdd Ar-X (Oxidative Addition) OxAdd->Precat Reductive Elimination (-Ar-CF3)

Figure 1: General catalytic cycle for the copper-mediated trifluoromethylation of aryl halides.

Reagent Selection and Optimization Matrix

Selecting the appropriate fluoroalkylating agent dictates the reaction conditions, scalability, and byproduct profile.

Fluoroalkylating AgentActivation MethodKey ByproductsRelative CostTypical Substrates
TMSCF₃ (Ruppert-Prakash) Fluoride (KF, CsF)TMS-FModerateAryl iodides, activated bromides
CF₃CO₂Na (Sodium trifluoroacetate) Thermal decarboxylation (150°C)CO₂LowAryl iodides
FSO₂CF₂CO₂Me (Chen's Reagent) Iodide / ThermalCO₂, SO₂, MeIModerateAryl iodides
[(IPr)Cu-CF₂CF₃] Direct stoichiometric/catalyticIPr ligandHighAryl bromides, chlorides (directed)

Experimental Workflows & Self-Validating Protocols

Protocol A: Standard Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This protocol utilizes TMSCF₃ and is optimized for functionalized aryl iodides.

Causality in Design: DMF is specifically chosen as the solvent because it stabilizes the active [(DMF)CuCF₃] intermediate. The slow addition of TMSCF₃ is critical; rapid addition leads to the buildup of the less reactive [Cu(CF₃)₂]⁻ species, stalling the catalytic cycle [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with dry argon (repeat 3x).

  • Solid Loading: Add aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and anhydrous KF (2.0 mmol) [2].

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes to allow the Cu-phen complex to form.

  • Reagent Addition: Add TMSCF₃ (1.5 mmol) dropwise over 30 minutes via a syringe pump.

  • Thermolysis: Seal the tube and heat to 80 °C for 16 hours.

Self-Validation Checkpoints:

  • Visual Check: The solution should transition from a pale suspension to a deep red/brown homogeneous solution upon the addition of TMSCF₃, confirming the generation of the active[Cu-CF₃] species.

  • Analytical Check: Before aqueous workup, withdraw a 50 µL aliquot, dilute in CDCl₃, and spike with 10 µL of fluorobenzene (internal standard). Analyze via ¹⁹F NMR. A dominant peak at ~ -62 ppm confirms Ar-CF₃ formation. A dominant peak at -78 ppm (fluoroform) indicates moisture contamination, invalidating the run and saving days of futile purification.

Protocol B: Directed Fluoroalkylation of Aryl Bromides

This protocol is designed for challenging aryl bromides bearing ortho-directing groups (e.g., 2-(2-bromophenyl)pyridine) [5].

Causality in Design: The N-heterocyclic carbene (IPr) ligand strongly donates electron density to the Cu(I) center, while the substrate's pyridine group pre-coordinates to the metal, forcing proximity and drastically lowering the oxidative addition barrier[4].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with the directed aryl bromide (0.2 mmol) and (IPr)CuI-Cl catalyst (20 mol%).

  • Reagent Loading: Add TMSCF₂CF₃ (0.4 mmol) and an alkali metal fluoride salt (e.g., CsF, 0.6 mmol).

  • Reaction: Dissolve in a 3:1 dioxane/toluene solvent mixture (1.0 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 120 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate for chromatographic purification.

Workflow Step1 1. Rigorous Drying (Flame-dry Schlenk) Step2 2. Solid Loading (CuI, Ligand, KF, Ar-X) Step1->Step2 Step3 3. Solvent & CF3 (DMF, slow TMSCF3) Step2->Step3 Step4 4. Thermolysis (80-100°C, 12-24h) Step3->Step4 Step5 5. Self-Validation (19F NMR w/ Std) Step4->Step5

Figure 2: Step-by-step experimental workflow for moisture-sensitive copper fluoroalkylation.

References

  • Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis (2014). URL:[Link]

  • Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society (2021). URL:[Link]

  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Organometallics (2023). URL:[Link]

Sources

The 1,2,2-Trifluoroethyl Group: A Bioisosteric Surfactant for Modulating Physicochemical and Metabolic Properties

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Researchers in Drug Discovery

Authored by: Senior Application Scientist, Gemini Division

Introduction: Beyond Classical Bioisosterism with Fluorine

In the intricate dance of drug design, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1][2] While classical bioisosteres often involve simple atomic substitutions, the unique electronic properties of fluorine have ushered in an era of non-classical bioisosteric replacements that can profoundly and beneficially alter a molecule's behavior.[3]

The introduction of fluorinated alkyl groups, such as the trifluoroethyl moiety, has become a powerful strategy to modulate key drug-like properties.[4] These groups can enhance metabolic stability by blocking sites of oxidative metabolism, alter lipophilicity to improve membrane permeability, and modify the pKa of nearby functionalities to fine-tune target engagement.[5][6][7] This application note focuses on the use of 1-bromo-4-(1,2,2-trifluoroethyl)benzene as a versatile chemical scaffold and bioisosteric building block for drug discovery programs. The bromo-substituent provides a convenient handle for further synthetic elaboration via cross-coupling reactions, while the 1,2,2-trifluoroethyl group serves as a bioisostere for more metabolically labile moieties, such as an ethyl or isopropyl group.

Physicochemical Properties and Bioisosteric Rationale

The substitution of hydrogen atoms with fluorine in an ethyl group to form the 1,2,2-trifluoroethyl moiety imparts significant changes to its physicochemical profile. Below is a comparative table of key properties for 1-bromo-4-ethylbenzene (a non-fluorinated analog), the isomeric 1-bromo-4-(2,2,2-trifluoroethyl)benzene, and the target compound, this compound.

Property1-Bromo-4-ethylbenzene1-Bromo-4-(2,2,2-trifluoroethyl)benzeneThis compound (Predicted)
Molecular Weight 185.06 g/mol [8]239.03 g/mol [9]239.03 g/mol
LogP (Predicted) ~3.5~3.8~3.6-3.7
pKa (of benzylic C-H) ~41>41>41
Metabolic Stability Lower (susceptible to benzylic oxidation)Higher (blocked benzylic oxidation)Higher (partially blocked benzylic oxidation)

The increased lipophilicity (LogP) of the fluorinated analogs can enhance membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.[3] The significantly strengthened C-H bonds adjacent to the fluorine atoms render the trifluoroethyl group more resistant to cytochrome P450-mediated oxidation, a common metabolic pathway for alkylbenzene derivatives.[5][6] This increased metabolic stability can lead to a longer in vivo half-life and reduced drug dosage.[10]

Proposed Synthesis of this compound

Protocol: Two-Step Synthesis from 4-Bromophenylacetylene

This proposed protocol involves the initial synthesis of 4-bromostyrene followed by a regioselective hydrofluorination.

Step 1: Semi-hydrogenation of 4-Bromophenylacetylene to 4-Bromostyrene

  • To a solution of 4-bromophenylacetylene (1 equiv.) in a suitable solvent such as ethyl acetate or methanol, add Lindlar's catalyst (5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-bromostyrene, which can be used in the next step without further purification if of sufficient purity.

Step 2: Hydrofluorination of 4-Bromostyrene

Based on established methods for the hydrofluorination of alkenes, a free-radical approach offers a potential route to the desired product.[11]

  • In a suitable vessel, dissolve 4-bromostyrene (1 equiv.) in a mixture of acetonitrile and water.

  • Add Selectfluor (a source of electrophilic fluorine) (1.5 equiv.) and a suitable iron(III) salt, such as FeCl3 (10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH4) (2 equiv.) in the same solvent system.

  • Allow the reaction to stir at 0 °C for a short duration (e.g., 5-15 minutes), monitoring by TLC or 19F NMR.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Application Protocols: Evaluating Bioisosteric Potential

The following protocols are designed to enable a comparative study of a lead compound containing a metabolically labile group (e.g., an ethyl group) with its 1,2,2-trifluoroethyl bioisostere.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol determines the intrinsic clearance of the parent compound and its trifluoroethyl analog.[12]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compounds (parent and bioisostere) in DMSO.

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add HLM to the pre-warmed phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound from the stock solution to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

    • Plot the natural logarithm of the remaining compound concentration versus time and determine the half-life (t1/2) and intrinsic clearance (Clint).

Protocol 2: Comparative Receptor Binding Assay

This protocol compares the binding affinity of the parent compound and its bioisostere to the target protein.[13]

  • Reagents and Materials:

    • Purified target receptor/protein.

    • A radiolabeled or fluorescently labeled ligand with known affinity for the target.

    • Assay buffer specific to the target protein.

    • Test compounds (parent and bioisostere) at a range of concentrations.

  • Assay Procedure (example for a radioligand binding assay):

    • In a 96-well filter plate, combine the purified receptor, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

    • Rapidly filter the contents of the plate through the filter membrane and wash with cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) for each compound using the Cheng-Prusoff equation.

Visualization of Concepts

G cluster_0 Drug Design Workflow cluster_1 Comparative Evaluation Lead Lead Compound (e.g., with ethyl group) Bioisostere Bioisosteric Replacement (1,2,2-Trifluoroethyl Group) Lead->Bioisostere Metabolic Liability MetStab Metabolic Stability Assay (HLM) Lead->MetStab BindAff Receptor Binding Assay Lead->BindAff Analog This compound -based Analog Bioisostere->Analog Synthesis Analog->MetStab Analog->BindAff ADME In vivo PK/PD Studies MetStab->ADME BindAff->ADME Optimized Optimized Candidate ADME->Optimized Improved Profile

Figure 1: A conceptual workflow for the application of this compound as a bioisostere in a drug discovery program.

G Parent Parent Compound (R-Et) - Lower Metabolic Stability - Known Binding Affinity Bioisostere Bioisostere (R-CHFCF2H) - Enhanced Metabolic Stability - Modulated Binding Affinity - Altered Lipophilicity Parent->Bioisostere Bioisosteric Replacement

Figure 2: A comparison of the expected properties of a parent compound and its 1,2,2-trifluoroethyl bioisostere.

Conclusion

The 1,2,2-trifluoroethyl group represents a sophisticated and powerful tool in the medicinal chemist's arsenal for lead optimization. By leveraging this compound as a versatile building block, researchers can systematically explore the benefits of this fluorinated bioisostere to enhance metabolic stability and fine-tune the physicochemical properties of drug candidates. The protocols outlined in this note provide a framework for the synthesis and comparative evaluation of such analogs, facilitating the rational design of safer and more effective therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10082944, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. Retrieved from [Link]

  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Hughes, T. B., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Hughes, T. B., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(48), 32263-32277.
  • Paul, S., & Guchhait, S. K. (2019). Bioisosterism in Drug Discovery and Development - An Overview.
  • Chemistry LibreTexts. (2024, December 29). 6.1: Isosteres and Bioisosteres.
  • Tseng, C.-C., et al. (2019).
  • Karimi-Choubari, H., & Al-Awadhi, H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(10), 1145-1163.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Wouters, J., & Quetin-Leclercq, J. (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Blaser, D., & Scherer, M. (2021). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. European Journal of Medicinal Chemistry, 224, 113702.

  • Gu, Y., & Li, Z. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 685-701.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Barker, T. J., & Boger, D. L. (2012). Fe(III)/NaBH4-Mediated Free Radical Hydrofluorination of Unactivated Alkenes. Journal of the American Chemical Society, 134(33), 13588-13591.

Sources

functionalization of p-bromostyrene to trifluoroethyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Photochemical Trifluoroethylation of p-Bromostyrene

Executive Summary

The strategic incorporation of the 2,2,2-trifluoroethyl group into molecular scaffolds is a highly sought-after transformation in medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. p-Bromostyrene serves as a highly versatile bifunctional building block for these endeavors. However, traditional transition-metal-catalyzed cross-coupling often suffers from chemoselectivity issues, as the aryl-bromide bond is prone to premature oxidative addition.

This application note details a validated, self-monitoring protocol for the chemoselective functionalization of the alkene moiety in p-bromostyrene to yield trifluoroethyl derivatives. By utilizing photoredox catalysis, the reaction selectively targets the vinyl group, leaving the aryl-bromide handle perfectly intact for downstream derivatization[1].

Mechanistic Rationale & Causality

To achieve absolute chemoselectivity, the activation energy required for C–Br oxidative addition must be circumvented. This is achieved through visible-light-induced photocatalysis[1].

  • Radical Generation: Instead of a traditional two-electron Pd(0)/Pd(II) redox cycle that would activate the C(sp2)–Br bond, the reaction employs visible light to facilitate a single-electron transfer (SET)[1]. This generates an electrophilic trifluoroethyl radical (

    
    ) from 2,2,2-trifluoroethyl iodide (
    
    
    
    ) under exceptionally mild conditions[1].
  • Regioselective Addition: The

    
     radical selectively adds to the terminal position of the styrene double bond, forming a stabilized benzylic radical intermediate.
    
  • Palladium Interception: A Pd(I) species intercepts this radical, forming a Pd(II) alkyl intermediate, which subsequently undergoes

    
    -hydride elimination to yield the coupled (E)-alkene product[1].
    
  • Ligand Causality: The use of Xantphos is strictly required in the Pd-catalyzed route[1]. Its large bite angle accelerates the base-assisted reductive elimination of the common H–Pd(II)–I intermediate, rapidly regenerating the active Pd(0) catalyst and preventing catalyst degradation[1].

Visualizing the Reaction Pathway

Mechanism A Pd(0) / Xantphos Complex B Visible Light (Blue LED) A->B C CF3CH2I Cleavage (Radical Generation) B->C D Addition to p-Bromostyrene (Alkene selective) C->D E Pd(I) Alkyl Intermediate D->E F β-Hydride Elimination E->F F->A Reductive Elimination G Trifluoroethylated Product (Aryl-Br intact) F->G

Fig 1. Visible-light Pd-catalyzed Heck-type trifluoroethylation mechanism.

Quantitative Data & Method Comparison

The following table summarizes the performance of two leading photochemical methodologies for the trifluoroethylation of p-bromostyrene, demonstrating the versatility of batch versus continuous flow setups[1][2].

ParameterPd-Catalyzed Photo-Heck[1]Co-Catalyzed Photochemical[2]
Catalyst System

/ Xantphos

Fluoroalkyl Reagent


Light Source Blue LED (440-450 nm)High-power LED array
Chemoselectivity >99% (Aryl-Br preserved)>99% (Aryl-Br preserved)
Yield (Isolated) 78 - 85%65 - 72%
E/Z Ratio > 95:5 (Highly E-selective)N/A (Allylic shifting observed)
Reaction Time 16 - 24 hours (Batch)2 - 4 hours (Continuous Flow)

Self-Validating Experimental Protocol: Pd-Catalyzed Photo-Heck Functionalization

Causality Note: This protocol integrates internal standards and specific visual checkpoints to ensure the reaction is proceeding correctly. Oxygen is a potent radical scavenger; thus, strict anaerobic conditions are non-negotiable to prevent the formation of peroxy byproducts.

Materials Required:

  • p-Bromostyrene (1.0 equiv, 0.5 mmol)

  • 2,2,2-Trifluoroethyl iodide (2.0 equiv, 1.0 mmol)

  • 
     (5 mol%)
    
  • Xantphos (7.5 mol%)

  • 
     (2.0 equiv)
    
  • Anhydrous N,N-Dimethylacetamide (DMAc) (0.1 M)

  • 1,3,5-Trimethoxybenzene (Internal Standard for NMR)

Step-by-Step Workflow:

  • Reaction Assembly (IPC - Visual Check): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add

    
    , Xantphos, and 
    
    
    
    . The mixture should appear as a pale yellow/orange powder.
  • Solvent & Substrate Addition: Transfer the tube to an argon-filled glovebox or use standard Schlenk techniques. Add anhydrous DMAc, followed by p-bromostyrene and 2,2,2-trifluoroethyl iodide.

  • Degassing (Critical Causality Step): Perform three consecutive freeze-pump-thaw cycles. Why: Any residual oxygen will quench the excited state of the photocatalyst and trap the

    
     radical, leading to a sharp drop in yield and the formation of dark, oxidized impurities.
    
  • Photochemical Irradiation: Seal the tube and place it in a photoreactor equipped with 30W Blue LEDs. Maintain the temperature at 25 °C using a cooling fan. Self-Validation: Within 30 minutes, the solution will transition from pale yellow to a deep, translucent orange/red, indicating the successful formation of the active Pd-radical intermediate complexes.

  • Reaction Monitoring (IPC - GC-MS): After 16 hours, take a 20 µL aliquot under argon, dilute with ethyl acetate, filter through a short pad of silica, and analyze via GC-MS. The reaction is complete when the p-bromostyrene peak disappears, and the molecular ion peak for the trifluoroethylated product (

    
     corresponding to 
    
    
    
    ) dominates the chromatogram.
  • Workup & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (hexane/ethyl acetate gradient).
    

Experimental Workflow Diagram

Workflow S1 Reagent Setup (Catalyst + Base) S2 Degassing (Freeze-Pump-Thaw) S1->S2 S3 Photoreactor (Blue LED, 25°C) S2->S3 S4 IPC Monitoring (GC-MS Analysis) S3->S4 S5 Purification (Silica Column) S4->S5

Fig 2. Standard operational workflow for the photochemical functionalization of styrenes.

Downstream Applications

The resulting 1-bromo-4-(4,4,4-trifluorobut-1-en-1-yl)benzene derivative is a primed electrophile. Because the photocatalytic step operates at room temperature without activating the C–Br bond, the isolated product can immediately be subjected to standard high-temperature Suzuki-Miyaura, Sonogashira, or asymmetric radical cross-couplings[3] to build complex, fluorinated active pharmaceutical ingredients (APIs).

References

  • Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives Organic Letters (American Chemical Society), 2020. URL:[Link]

  • Photocatalytic Synthesis of Allylic Trifluoromethyl Substituted Styrene Derivatives in Batch and Flow Organic Letters (American Chemical Society), 2013. URL:[Link]

  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins National Institutes of Health (PMC), 2022. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Bromo-4-(1,2,2-trifluoroethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Fluorinated Aralkyl Halides

Executive Summary & Diagnostic Matrix

The synthesis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene (Target 1 ) presents a specific set of challenges distinct from its 2,2,2-trifluoroethyl isomer. The presence of a fluorine atom at the benzylic position (C1) and two at the homobenzylic position (C2) creates a system prone to elimination reactions (forming trifluorostyrenes) and hydrolysis .

Before proceeding, identify your current synthetic route to select the correct troubleshooting workflow:

RoutePrecursorPrimary Yield KillerRecommended Action
A (Standard) 1-(4-bromophenyl)-2,2-difluoroethanolElimination to styrene byproductGo to Section 2
B (Radical) 4-Bromostyrene +

radical source
Polymerization / Regio-scramblingGo to Section 3
C (Coupling) 1-bromo-4-iodobenzene + Fluoroalkyl metalHomocoupling / ProtodehalogenationGo to Section 4

Deep Dive: The Deoxofluorination Route (Route A)

This is the most common synthetic pathway but often stalls at 40–50% yield due to the "Elimination Trap."

The Core Protocol (Optimized)

Standard reagents like DAST often result in high elimination. We recommend XtalFluor-E or Fluolead for higher selectivity.

Reaction:



Optimized Step-by-Step:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solvent: Use anhydrous Dichloromethane (DCM) . Note: THF often increases elimination rates due to coordination effects.

  • Base: Add DBU (1.5 eq) or XtalFluor-E specific promoters (e.g.,

    
    ).
    
    • Critical: If using DAST, do not add exogenous base initially; the amine generated in situ is sufficient, but often too basic (promoting elimination).

  • Addition: Cool to -78°C . Add the fluorinating agent dropwise.[1]

  • Warming: Allow to warm strictly to 0°C (do not reflux). Monitor by

    
     NMR.
    
Mechanism & The "Yield Trap"

The following diagram illustrates why your yield is low. The intermediate carbocation/oxonium species faces a bifurcation: it can accept a fluoride (pathway to product) or lose a proton (pathway to waste).

Deoxofluorination cluster_0 Critical Control Point Start Alcohol Precursor (Ar-CH(OH)CHF2) Inter Activated Intermediate (O-S Bond Formation) Start->Inter + DAST/XtalFluor Carbo Benzylic Cation/Ion Pair [Ar-CH(+)-CHF2] Inter->Carbo - Leaving Group Product Target Product (Ar-CHF-CHF2) Carbo->Product + F- (Substitution) (Kinetic Control) Side Styrene Byproduct (Ar-C(F)=CF2) Carbo->Side - H+ (Elimination) (Thermodynamic Control)

Figure 1: Mechanistic bifurcation in deoxofluorination. High temperatures or strong bases favor the red dashed path (Elimination).

Troubleshooting Table: Route A
SymptomProbable CauseCorrective Action
Yield < 30% Elimination dominates.Switch from DAST to XtalFluor-E or PBSF (Perfluorobutanesulfonyl fluoride) with milder bases like

.
Black Tar Decomposition of benzylic fluoride.The product is acid-sensitive. Quench with sat.

immediately at 0°C. Do not use acidic workup.
Unreacted SM Steric bulk of the

group.
Increase reaction time at 0°C, but do not heat above RT. If stalled, add catalytic

(Lewis acid promoter).
Glass Etching HF generation .Use plastic/Teflon labware if possible, or add solid

as a scavenger.

Alternative Strategies (When Route A Fails)

If the deoxofluorination route consistently yields <40% due to elimination, consider these alternatives.

Route B: Radical Addition (The "Styrene" Route)

Concept: React 4-bromostyrene with a


 radical source, but targeting the 1,2,2-trifluoro motif requires a specific 

insertion or modification.
  • Correction: A more direct radical route for this specific isomer is the addition of

    
      followed by reduction, but this is multi-step.
    
  • Better Alternative:Magnesium-Mediated Defluorinative Silylation .

    • React trifluorostyrene with

      
       followed by electrophilic fluorination. (High complexity, high yield potential).
      
Route C: Cross-Coupling (The "Building Block" Route)

Instead of building the fluorinated tail, attach a pre-fluorinated tail to the ring.

  • Reagents: 1-bromo-4-iodobenzene +

    
     (Negishi-type).
    
  • Challenge: The secondary alkyl-zinc reagent is unstable.

  • Solution: Use Cobalt-catalyzed reductive cross-coupling of 4-bromo-1-iodobenzene with 1-bromo-1,2,2-trifluoroethane.

Purification & Analysis Guide

The separation of the target (Ar-CHF-CF2H) from the styrene byproduct (Ar-CF=CF2) is the most difficult post-synthesis step.

Separation Workflow

Purification Crude Crude Mixture (Product + Styrene + SM) TLC TLC Check (10% EtOAc/Hex) Crude->TLC Decision Delta Rf > 0.1? TLC->Decision StandardCol Standard Flash Chromatography (Silica Gel) Decision->StandardCol Yes SilverCol AgNO3-Impregnated Silica (Retains Styrene) Decision->SilverCol No (Overlap) Distill Kugelrohr Distillation (Boiling Point Separation) SilverCol->Distill If Purity < 95%

Figure 2: Purification logic. Silver nitrate silica is highly recommended for removing olefinic byproducts.

Analytical Validation
  • 
     NMR:  This is your primary diagnostic tool.
    
    • Target (

      
      ):  Look for a complex pattern (ABX system). The single fluorine (
      
      
      
      ) will appear around -190 to -210 ppm, while the
      
      
      group appears around -120 to -130 ppm.
    • Byproduct (Styrene): Look for vinylic fluorines (typically -100 to -180 ppm with distinct coupling constants

      
      ).
      

Frequently Asked Questions (FAQ)

Q1: Why does my product decompose on the silica column? A: Benzylic fluorides can be acid-sensitive. Standard silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1%

    
     in hexanes to neutralize it before loading your sample.
    

Q2: Can I use Pyridine-HF (Olah's Reagent) instead of DAST? A: Generally, no . Olah's reagent is excellent for opening epoxides or adding to olefins, but it is a poor deoxofluorinating agent for alcohols and will likely lead to polymerization of the styrene intermediate.

Q3: I see a peak at -110 ppm in


 NMR. What is it? 
A:  This is likely the difluorovinyl  byproduct (

), resulting from the elimination of the wrong fluorine or rearrangement. Check your reaction temperature; keeping it strictly at 0°C helps minimize this.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link (Describes XtalFluor-E superiority over DAST).

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link (Foundational text on DAST limitations).

  • Soudier, P., et al. (2018). "Deoxyfluorination of Alcohols: A Comparative Study." Organic Process Research & Development. Link (Industrial scale-up considerations).

  • Ni, C., & Hu, J. (2014). "Recent advances in controlled fluoroalkylation." Chemical Society Reviews. Link (Review of fluoroalkylation strategies including benzylic positions).

Sources

stability of 1,2,2-trifluoroethyl group under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1,2,2-Trifluoroethyl Group Stability

Overview The 1,2,2-trifluoroethyl group (–CHFCF₂H) is a highly valuable structural motif in drug development and materials science, prized for its ability to modulate lipophilicity and metabolic stability. However, users frequently encounter unexpected degradation when subjecting compounds containing this group to basic conditions. This support guide provides mechanistic insights, diagnostic tools, and field-proven protocols to troubleshoot and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q: Why does my 1,2,2-trifluoroethyl-containing compound degrade during basic workups or reactions? A: The primary degradation pathway for the 1,2,2-trifluoroethyl group under basic conditions is dehydrofluorination via an E2 elimination mechanism[1]. The causality lies in the strong electron-withdrawing nature of the three fluorine atoms, which significantly lowers the pKa of the adjacent C–H bonds. When a base is introduced, it abstracts the acidic proton. The molecule then undergoes an anti-periplanar E2 elimination, expelling a fluoride leaving group (as HF) to form a thermodynamically stable 1,2-difluorovinyl group (–CF=CFH)[2].

Q: Is this degradation limited to strong inorganic bases? A: No. While strong nucleophilic bases (e.g., KOH, NaOH, NaOMe) cause rapid dehydrofluorination, even unhindered organic amines (like triethylamine) can promote this elimination over time or at elevated temperatures.

Mechanistic Pathway

Mechanism Substrate 1,2,2-Trifluoroethyl (-CHFCF2H) TS E2 Transition State Proton Abstraction Substrate->TS Base attack Base Base (B:) (e.g., KOH, Et3N) Base->TS Product (E/Z)-1,2-Difluorovinyl (-CF=CFH) TS->Product -HF Byproduct HF + B-H+ TS->Byproduct

Caption: E2 dehydrofluorination pathway of the 1,2,2-trifluoroethyl group.

Diagnostic Guide: Monitoring Degradation

To ensure trust in your synthetic workflow, you must implement a self-validating monitoring system. ¹⁹F NMR spectroscopy is the most definitive method for tracking the integrity of the 1,2,2-trifluoroethyl group[3].

  • Intact Signature: The –CF₂H fluorines are diastereotopic due to the adjacent chiral –CHF– center. They typically appear as a complex AB system (or ABX when coupled to the proton), while the –CHF– fluorine appears as a distinct multiplet[4].

  • Degradation Signature: Upon dehydrofluorination, the aliphatic fluorine signals disappear. They are replaced by vinylic fluorine signals corresponding to the (E) and (Z) isomers of the 1,2-difluorovinyl group, which are typically shifted downfield and exhibit distinct coupling constants (e.g., large trans-F,F coupling for the E-isomer).

Data Presentation: Base Compatibility

Table 1: Base Compatibility and Degradation Risk for 1,2,2-Trifluoroethyl Groups

Base CategoryExamplesRelative Degradation RiskRecommended Action
Strong / Nucleophilic KOH, NaOH, NaOMeCritical (Rapid E2)Avoid entirely. Switch to base-free or acidic conditions.
Unhindered Amine Triethylamine (TEA)High Limit exposure; use strictly at cryogenic temperatures.
Hindered Amine DIPEA, 2,6-LutidineModerate Preferred for required deprotonations. Monitor via NMR.
Weak Inorganic NaHCO₃, K₂CO₃Low Safe for aqueous workups at room temperature.

Troubleshooting Protocol: Mitigating Dehydrofluorination

If your workflow requires basic conditions (e.g., for an alkylation or cross-coupling step), follow this step-by-step methodology to suppress E2 elimination and establish a self-validating system.

Step 1: Base Optimization Replace strong or unhindered bases with non-nucleophilic, sterically hindered alternatives. Substitute triethylamine with N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. The steric bulk prevents the base from easily adopting the necessary trajectory to abstract the alpha/beta protons of the fluoroalkyl group.

Step 2: Temperature Modulation Conduct the reaction at cryogenic temperatures (e.g., -78 °C to -20 °C). E2 eliminations typically have higher activation energies than simple deprotonations of highly acidic functional groups (like phenols or carboxylic acids). Lowering the temperature kinetically traps the 1,2,2-trifluoroethyl group while allowing the desired reaction to proceed.

Step 3: Self-Validating Quench and Analysis Establish a real-time validation loop to guarantee structural integrity:

  • Extract a 50 µL reaction aliquot at 1-hour intervals.

  • Quench immediately into a cold pH 7 phosphate buffer to neutralize the base and halt any potential E2 pathways.

  • Extract the organic layer with CDCl₃ and acquire a rapid ¹⁹F NMR spectrum.

  • Causality Check: If vinylic fluorine signals emerge, the base is still too aggressive or the temperature is too high. Return to Step 1 or 2. If the ABX system remains intact, your optimized conditions are validated.

Troubleshooting Start Base-Promoted Reaction with 1,2,2-Trifluoroethyl Check Is E2 Elimination Observed? (19F NMR) Start->Check Yes Yes: Degradation Occurring Check->Yes No No: Proceed with Workflow Check->No Opt1 Switch to Hindered Base (DIPEA, 2,6-Lutidine) Yes->Opt1 Opt2 Lower Temp to -78 °C Yes->Opt2 Opt1->Check Retest Aliquot Opt2->Check Retest Aliquot

Caption: Troubleshooting workflow for mitigating base-induced dehydrofluorination.

References

  • Title : Polyfluoro diethyl and ethyl methyl ethers: their preparation using cobalt (III) fluoride and potassium tetrafluorocobaltate (III) and their dehydrofluorination Source : Journal of Fluorine Chemistry / ResearchGate URL : [Link]

  • Title : Guide to Fluorine NMR for Organic Chemists Source : John Wiley & Sons / E-Bookshelf URL : [Link]

Sources

side reactions in the synthesis of trifluoroethyl arenes

Technical Support Center: Synthesis of Trifluoroethyl Arenes ( )

Current Status: Online Operator: Senior Application Scientist Ticket ID: TFE-SYNTH-001

Diagnostic Triage: Identify Your Problem

Before adjusting reaction parameters, use this quick diagnostic table to identify which side reaction is compromising your yield based on crude NMR analysis.

Symptom (Crude

NMR)
Likely CulpritRoot Cause
Missing Triplet (

to

ppm)
Reaction Failure Oxidative addition failure or catalyst deactivation.
New Signals: Complex pattern/doublets (

to

ppm)

-Fluoride Elimination
Formation of gem-difluoroalkene (

).
New Signal: Singlet/Triplet (

to

ppm) matching

Protodehalogenation H-atom abstraction (radical pathway) or reductive elimination of hydride.
New Signal: Triplet (

to

ppm) at wrong shift
Homocoupling Formation of

or Biaryls.

Deep Dive: The -Fluoride Elimination Trap

The Issue

The most prevalent failure mode in transition-metal (Pd, Ni, Cu) catalyzed trifluoroethylation is


-fluoride elimination



1,1-difluoroalkene
The Mechanism

The reaction proceeds via a metal-alkyl intermediate (

  • Path A (Desired): Reductive elimination yields the trifluoroethyl arene.

  • Path B (Undesired): The metal coordinates to a

    
    -fluorine, leading to elimination of 
    
    
    and the alkene.
Pathway Visualization

BetaFluorideEliminationFig 1. Competition between Reductive Elimination and u03b2-Fluoride EliminationStartIntermediate[L_nPd(Ar)(CH_2CF_3)]TS_RedElimTS: ReductiveEliminationStart->TS_RedElim Fast (Bulky Ligands)TS_BetaFTS: u03b2-FluorideEliminationStart->TS_BetaF CompetitiveProductProductAr-CH_2CF_3TS_RedElim->ProductSideProductSide ProductAr-CH=CF_2 + L_nPd-FTS_BetaF->SideProduct

Troubleshooting Protocol
  • Ligand Selection: You must accelerate reductive elimination. Use bulky, electron-rich phosphines (e.g., Xantphos , RuPhos , or BrettPhos ). The steric bulk destabilizes the resting state and forces the crowded intermediate to reductively eliminate quickly, outcompeting the

    
    -F elimination pathway.
    
  • Temperature Control:

    
    -F elimination often has a higher activation energy than reductive elimination. Lower the temperature  (start at 60°C instead of 100°C) if conversion allows.
    
  • Base Choice: Strong bases can promote elimination. Switch from

    
     or 
    
    
    to milder bases like
    
    
    or organic bases if possible.

Standard Operating Procedure (SOP)

Method: Palladium-Catalyzed Cross-Coupling of Aryl Boronic Acids with 2,2,2-Trifluoroethyl Iodide.[1] Scope: Best for converting aryl boronic acids to trifluoroethyl arenes.

Reagents
  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Electrophile: 2,2,2-Trifluoroethyl iodide (

    
    ) (1.5 - 2.0 equiv) - Volatile! Handle cold.
    
  • Catalyst:

    
     (5 mol%) or 
    
    
  • Ligand: Xantphos (10 mol%) - Critical for suppressing side reactions.

  • Base:

    
     or 
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1) or Dioxane.

Step-by-Step Protocol
  • Pre-Complexation (Vital): In a glovebox or under Ar, mix the Pd source and Ligand in the solvent and stir for 20 mins. Why? Ensures the active catalytic species is formed before the electrophile is exposed to bare metal, reducing homocoupling.

  • Addition: Add the Aryl Boronic Acid and Base.

  • Electrophile Addition: Add

    
     last.
    
    • Pro-Tip: Since

      
       boils at 55°C, use a sealed pressure tube.
      
  • Reaction: Heat to 60-80°C for 12-24 hours.

  • Workup: Cool to RT. Filter through Celite.

  • Purification: Silica gel chromatography. Note: Trifluoroethyl arenes are often non-polar; they may elute quickly (similar to the starting material).

Radical Pathway Issues (Photoredox)

If you are using Photoredox catalysis (e.g.,

IssueMechanismFix
Protodehalogenation (

)
The

radical abstracts a Hydrogen atom from the solvent.
Solvent Switch: Avoid H-atom donors like THF or alcohols. Use MeCN or Benzene.
Hydro-defluorination Reduction of the

group to

via radical over-reduction.
Reductant Control: Lower the intensity of the light source or reduce the equivalent of the sacrificial reductant (e.g., amines).
Alkene Formation Radical disproportionation.Concentration: Increase concentration to favor bimolecular coupling with the arene over unimolecular termination events.

Frequently Asked Questions (FAQ)

Q: My product co-elutes with the starting aryl halide/boronic acid. How do I separate them? A: Trifluoroethyl groups add significant lipophilicity but not much polarity.

  • Silver Nitrate: If your impurity is the defluorinated alkene (

    
    ), use Silver Nitrate (
    
    
    ) impregnated silica. The silver coordinates the alkene, retarding its elution.
  • GPC: Gel Permeation Chromatography is often effective if molecular weights differ sufficiently.

Q: Can I use Trifluoroethyl Triflate (


) instead of the Iodide?A:Proceed with caution.

Q: I see a "doublet of doublets" in the Fluorine NMR around -90 ppm. What is it? A: This is the classic signature of the gem-difluoroalkene (



References

  • Palladium-Catalyzed Trifluoroethylation (Mechanism & Ligands)

    • Xu, J., et al. (2011).[1] "Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters." Angewandte Chemie International Edition.

    • [1]

  • Beta-Fluoride Elimination Insights

    • Watson, D. A., et al. (2009). "Formation of Ar-F Bonds via Reductive Elimination.
  • Iodonium Salts as Alternatives

    • Tóth, B. L., et al. (2016).
  • Photoredox Trifluoroethylation

    • Iyer, K., et al. (2018). "Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics." ACS Central Science.

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Signatures of 1,2,2-Trifluoroethyl and 2,2,2-Trifluoroethyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the incorporation of fluorine into molecular scaffolds is a critical strategy for modulating physicochemical and biological properties. The distinct isomeric motifs of the 1,2,2-trifluoroethyl and 2,2,2-trifluoroethyl groups offer different steric and electronic profiles. Understanding their respective signatures in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structural elucidation and for probing the local molecular environment. This guide provides an in-depth, objective comparison of the ¹⁹F NMR characteristics of these two important fluoroalkyl groups, supported by experimental data and foundational principles.

Fundamental Differences in Structure and Symmetry

The key to understanding the divergent ¹⁹F NMR spectra of the 1,2,2-trifluoroethyl (-CHF-CHF₂) and 2,2,2-trifluoroethyl (-CH₂-CF₃) groups lies in their intrinsic structural and electronic differences. The 2,2,2-trifluoroethyl group possesses a single fluorine environment, with three chemically and magnetically equivalent fluorine atoms in the -CF₃ moiety. In contrast, the 1,2,2-trifluoroethyl group presents two distinct fluorine environments: a single fluorine on a chiral center (-CHF-) and two geminal fluorine atoms on an adjacent carbon (-CHF₂). This inherent asymmetry in the 1,2,2-isomer is a primary determinant of its more complex NMR signature.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[1][2] Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups lead to an upfield shift (shielding).

The 2,2,2-Trifluoroethyl Group (-CH₂-CF₃)

The three equivalent fluorine atoms of the -CF₃ group in a 2,2,2-trifluoroethyl moiety typically resonate as a single signal. The chemical shift of this group is influenced by the substituent attached to the methylene (-CH₂-) carbon. In the absence of strongly perturbing groups, the ¹⁹F chemical shift for a -CH₂-CF₃ group generally falls in the range of -65 to -78 ppm relative to CFCl₃. For instance, the ¹⁹F NMR spectrum of 2,2,2-trifluoroethanol shows a triplet at approximately -77.1 ppm.[3] The electron-withdrawing nature of the adjacent oxygen in an ether linkage, as seen in 2,2,2-trifluoroethyl ethers, results in a downfield shift.

The 1,2,2-Trifluoroethyl Group (-CHF-CHF₂)

The 1,2,2-trifluoroethyl group gives rise to two distinct signals in the ¹⁹F NMR spectrum, corresponding to the -CHF- and -CHF₂- environments.

  • The -CHF₂ group: The two geminal fluorine atoms are diastereotopic if the adjacent carbon is a stereocenter, which is the case in the -CHF- moiety. Even without a chiral center, they can be chemically inequivalent depending on the molecular conformation. The chemical shift for the -CHF₂ group is typically found further downfield compared to a -CF₃ group in a similar electronic environment.

  • The -CHF- group: The single fluorine in this environment experiences a significantly different electronic environment and its chemical shift is highly dependent on the nature of the substituent attached to the same carbon.

The overall chemical shift dispersion for the 1,2,2-trifluoroethyl group is broader than that of the 2,2,2-isomer due to the two distinct fluorine environments.

Spin-Spin Coupling: A Deeper Structural Insight

Spin-spin coupling (J-coupling) provides invaluable information about the connectivity and spatial relationships between nuclei.[4] ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can be observed over multiple bonds.[4]

Coupling in the 2,2,2-Trifluoroethyl Group

The ¹⁹F NMR signal of a -CH₂-CF₃ group typically appears as a triplet due to coupling with the two adjacent protons (³JHF). The magnitude of this three-bond coupling constant is generally in the range of 8-12 Hz . For example, in 2,2,2-trifluoroethanol, the -CF₃ signal is a triplet with a ³JHF of approximately 8.5 Hz.

Coupling in the 1,2,2-Trifluoroethyl Group

The coupling patterns for the 1,2,2-trifluoroethyl group are significantly more complex due to multiple, distinct coupling interactions.

  • -CHF₂ Group:

    • Geminal ¹⁹F-¹⁹F Coupling (²JFF): The two fluorine atoms of the -CF₂ group exhibit a large geminal coupling constant, which can range from 230 to 280 Hz .

    • Vicinal ¹⁹F-¹H Coupling (³JHF): Each fluorine in the -CF₂ group couples with the proton on the adjacent -CHF- group.

    • Geminal ¹⁹F-¹H Coupling (²JHF): These fluorines also show a large geminal coupling to the proton on the same carbon.

  • -CHF- Group:

    • Vicinal ¹⁹F-¹⁹F Coupling (³JFF): The single fluorine in the -CHF- group couples with the two fluorine atoms of the -CF₂ group.

    • Geminal ¹⁹F-¹H Coupling (²JHF): This fluorine exhibits a large one-bond coupling to the proton on the same carbon.

    • Vicinal ¹⁹F-¹H Coupling (³JHF): It also couples with the protons on the adjacent carbon of the R-group.

This network of couplings results in complex multiplet patterns, such as a doublet of doublets of triplets, which can be challenging to interpret without higher-field instruments and simulation software.

Data Summary

Parameter1,2,2-Trifluoroethyl Group (-CHF-CHF₂)2,2,2-Trifluoroethyl Group (-CH₂-CF₃)
Number of ¹⁹F Signals 21
Typical ¹⁹F Chemical Shift (δ) -CHF₂: More downfield-CF₃: -65 to -78 ppm
-CHF-: Highly variable
Typical ¹⁹F-¹H Coupling (JHF) ²JHF (-CHF-): Large³JHF (-CH₂-): ~8-12 Hz (triplet)
³JHF (-CHF₂-): Variable
Typical ¹⁹F-¹⁹F Coupling (JFF) ²JFF (-CHF₂-): ~230-280 HzNone
³JFF (-CHF- to -CHF₂-): Variable
Typical Multiplet Pattern Complex (e.g., doublet of doublets of triplets)Triplet

Experimental Protocol: Acquiring High-Resolution ¹⁹F NMR Spectra

The following protocol outlines the key steps for obtaining high-quality ¹⁹F NMR spectra for compounds containing trifluoroethyl groups.

Sample Preparation

a. Compound Purity: Ensure the sample is of high purity to avoid interference from fluorine-containing impurities. b. Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. Be aware that solvent polarity can influence ¹⁹F chemical shifts. c. Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for a modern NMR spectrometer. d. Referencing: For accurate chemical shift determination, an internal or external reference standard is crucial. Common internal standards include trifluorotoluene (TFT) or a sealed capillary containing CFCl₃.[3]

NMR Spectrometer Setup and Acquisition

a. Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the spectrometer. b. Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. c. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is usually sufficient. For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei.[5]
  • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.[6]
  • Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals.
  • Acquisition Time (AQ): Use an acquisition time of at least 1-2 seconds to achieve good digital resolution.
  • Number of Scans (NS): Adjust the number of scans to obtain an adequate signal-to-noise ratio.
  • Proton Decoupling: For simplified spectra showing only ¹⁹F-¹⁹F couplings, use proton decoupling (e.g., 'zgdc' on Bruker systems). This will collapse the ¹⁹F-¹H multiplets into singlets (for the 2,2,2-isomer) or simpler patterns.
Data Processing

a. Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation. b. Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration. c. Referencing: Calibrate the chemical shift axis using the known chemical shift of the internal or external standard.

Logical Relationships in ¹⁹F NMR Analysis

G cluster_0 Structural Isomers cluster_1 NMR Observables cluster_2 Influencing Factors 2,2,2-Trifluoroethyl\n(-CH2-CF3) 2,2,2-Trifluoroethyl (-CH2-CF3) Symmetry & Equivalence Symmetry & Equivalence 2,2,2-Trifluoroethyl\n(-CH2-CF3)->Symmetry & Equivalence High 1,2,2-Trifluoroethyl\n(-CHF-CHF2) 1,2,2-Trifluoroethyl (-CHF-CHF2) 1,2,2-Trifluoroethyl\n(-CHF-CHF2)->Symmetry & Equivalence Low Chemical Shift (δ) Chemical Shift (δ) Structural Elucidation Structural Elucidation Chemical Shift (δ)->Structural Elucidation Coupling Constant (J) Coupling Constant (J) Multiplet Pattern Multiplet Pattern Coupling Constant (J)->Multiplet Pattern Multiplet Pattern->Structural Elucidation Symmetry & Equivalence->Chemical Shift (δ) Determines number of signals Symmetry & Equivalence->Multiplet Pattern Simplifies/Complicates Electronic Environment Electronic Environment Electronic Environment->Chemical Shift (δ) Determines position Through-Bond Interactions Through-Bond Interactions Through-Bond Interactions->Coupling Constant (J)

Caption: Logical workflow for interpreting ¹⁹F NMR spectra of trifluoroethyl isomers.

Conclusion

The 1,2,2-trifluoroethyl and 2,2,2-trifluoroethyl groups, while isomeric, present markedly different and highly informative ¹⁹F NMR spectra. The simplicity of the 2,2,2-isomer's spectrum, typically a triplet, makes it an excellent reporter group for monitoring changes in its local electronic environment. Conversely, the complexity of the 1,2,2-isomer's spectrum, with its multiple signals and intricate coupling patterns, offers a richer dataset for detailed conformational and stereochemical analysis. A thorough understanding of the principles of chemical shift and spin-spin coupling, coupled with meticulous experimental technique, is essential for leveraging the full potential of ¹⁹F NMR in the characterization of molecules containing these valuable fluorinated motifs.

References

  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. (2026). PMC. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (2015). PubMed. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Applications of 19F multidimensional NMR. (n.d.). ResearchGate. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). PMC. [Link]

  • New Frontiers and Developing Applications in 19F NMR. (n.d.). PMC. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • What happens when a 1H of a methyl group is substituted by a 19F? (2025). ResearchGate. [Link]

  • 19F NMR: a valuable tool for studying biological events. (2013). RSC Publishing. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). ResearchGate. [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). RSC Publishing. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. [Link]

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.). Oxford Instruments. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC. [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). ACS Publications. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. [Link]

Sources

Technical Guide: Distinguishing 1-Bromo-4-(1,2,2-trifluoroethyl)benzene from its 2,2,2-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for distinguishing 1-bromo-4-(1,2,2-trifluoroethyl)benzene (Target A) from its isomer 1-bromo-4-(2,2,2-trifluoroethyl)benzene (Target B).

Executive Summary

In medicinal chemistry and materials science, the precise location of fluorine atoms profoundly influences lipophilicity (LogP), metabolic stability, and binding affinity.

  • Target A (1,2,2-isomer): Contains a reactive benzylic fluoride and a terminal difluoromethyl group. It is often a byproduct of incomplete fluorination or a specific target for bioisosteric replacement of a benzylic alcohol.

  • Target B (2,2,2-isomer): Contains a stable methylene spacer and a terminal trifluoromethyl group. It is a common motif for enhancing metabolic stability.

The "Smoking Gun" Distinction: The most rapid and definitive method for differentiation is


F NMR .
  • Target A displays two distinct signals in the upfield region (-120 ppm and -190 ppm).

  • Target B displays one single signal (triplet) at ~ -66 ppm.

Structural & Retrosynthetic Analysis

Understanding the structural connectivity is the first step in interpreting the spectral data.

FeatureTarget A (1,2,2-Isomer) Target B (2,2,2-Isomer)
IUPAC Name This compound1-bromo-4-(2,2,2-trifluoroethyl)benzene
Formula


Substituent


Chirality Chiral (Benzylic Carbon)Achiral
Benzylic Environment Methine (CH) attached to FMethylene (

)
Electronic Nature Benzylic C-F bond is labile to

Benzylic C-H bond is stable
Synthesis Pathways Diagram

The following diagram illustrates the distinct synthetic origins of these isomers, which often dictates which impurity profile is present.

SynthesisPathways cluster_legend Pathway Logic StartA 4-Bromobenzaldehyde InterA Difluoromethylation (TMS-CHF2) StartA->InterA StartB 4-Bromobenzyl Bromide InterB Trifluoromethylation (Cu/TMS-CF3) StartB->InterB PrecursorA 1-(4-bromophenyl)-2,2-difluoroethanol InterA->PrecursorA TargetB Target B: 2,2,2-Trifluoroethyl (Ar-CH2-CF3) InterB->TargetB StepA Deoxofluorination (DAST/Deoxo-Fluor) PrecursorA->StepA TargetA Target A: 1,2,2-Trifluoroethyl (Ar-CHF-CHF2) StepA->TargetA Target A is formed via\nC-OH to C-F conversion Target A is formed via C-OH to C-F conversion Target B is formed via\ndirect C-C bond formation Target B is formed via direct C-C bond formation Target A is formed via\nC-OH to C-F conversion->Target B is formed via\ndirect C-C bond formation

Caption: Distinct synthetic origins. Target A typically arises from deoxofluorination sequences, while Target B arises from metal-mediated trifluoromethylation.

Spectroscopic Identification (The Core Protocol)

F NMR: The Definitive Test

This is the primary method for validation. The chemical shift difference is massive (>50 ppm).

ParameterTarget A (1,2,2-Isomer) Target B (2,2,2-Isomer)
Signal Count 2 Distinct Signals 1 Signal
Chemical Shift (

)
Signal 1 (

):
~ -170 to -190 ppmSignal 2 (

):
~ -120 to -130 ppm
Signal 1 (

):
~ -66.0 ppm
Multiplicity Complex Multiplets (due to vicinal F-F and H-F coupling)Triplet (

Hz)
Interpretation Indicates two different F environments (

and

).
Indicates three equivalent F atoms (

).
H NMR: Coupling Analysis

If


F NMR is unavailable, 

H NMR provides conclusive evidence through splitting patterns.

Target B (2,2,2-Isomer):

  • Pattern: A clean Quartet .

  • Shift:

    
     3.30 ppm (2H).
    
  • Coupling: Coupled only to the adjacent

    
     group (
    
    
    
    Hz).
  • Logic: The methylene protons are equivalent and split by 3 equivalent fluorines (

    
    ).
    

Target A (1,2,2-Isomer):

  • Pattern: Two separate, complex multiplets.

  • 
     (Benzylic): 
    
    
    
    5.5 - 6.0 ppm. Appears as a Doublet of Triplets (dt) or similar complex multiplet.
    • Large geminal coupling (

      
       Hz).
      
    • Smaller vicinal coupling to

      
       and 
      
      
      
      .
  • 
     (Terminal): 
    
    
    
    5.8 - 6.5 ppm. Appears as a Doublet of Doublets of Doublets (ddd) or Triple Doublet (td) .
    • Large geminal coupling to two

      
       atoms (
      
      
      
      Hz).
Visualizing the Splitting (Graphviz)

The following tree diagram visualizes why the


H NMR of Target A is so much more complex than Target B.

NMRSplitting cluster_B Target B: 2,2,2-Isomer (Simple) cluster_A Target A: 1,2,2-Isomer (Complex) RootB CH2 Signal SplitB Quartet (q) (Split by 3 F) RootB->SplitB J ~ 11 Hz RootA Benzylic H (Ha) Signal Step1 Doublet (d) (Split by geminal F) RootA->Step1 J ~ 48 Hz (Large) Step2 Doublet of Triplets (dt) (Split by 2 vicinal F) Step1->Step2 J ~ 15 Hz (Medium) Step3 dt of Doublets (dtd) (Split by vicinal H) Step2->Step3 J ~ 4 Hz (Small)

Caption: Splitting tree comparison. Target B (left) shows simple first-order splitting. Target A (right) exhibits higher-order complexity due to multiple non-equivalent couplings.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Analysis

Objective: Confirm isomer identity using standard 300/400 MHz NMR.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the standard solvent.
    
    • Note: If peaks overlap with the solvent residual peak (7.26 ppm), switch to Acetone-d

      
        or DMSO-d
      
      
      
      .
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      F:  32 scans. Crucial:  Set the spectral width (SW) wide enough (-250 ppm to 0 ppm) to catch the upfield signals of the 1,2,2-isomer. Many default parameters cut off at -150 ppm, potentially missing the 
      
      
      
      signal of Target A.
  • Data Processing:

    • Reference

      
      H to TMS (0.00 ppm) or residual CHCl
      
      
      
      (7.26 ppm).
    • Reference

      
      F to internal 
      
      
      
      (0.00 ppm) or external standard (
      
      
      -trifluorotoluene at -63.7 ppm).
Protocol 2: Synthesis of Target B (Reference Standard)

Objective: Synthesize authentic 1-bromo-4-(2,2,2-trifluoroethyl)benzene for comparison.

  • Reagents: 4-Bromobenzyl bromide (1.0 equiv),

    
     (Ruppert-Prakash reagent, 2.0 equiv), CuI (1.1 equiv), KF (1.1 equiv).
    
  • Setup: Flame-dried Schlenk flask under Argon.

  • Procedure:

    • Mix CuI and KF in dry DMF.

    • Add

      
       and stir for 20 mins to generate the active 
      
      
      
      species.
    • Add 4-Bromobenzyl bromide.

    • Heat to 60°C for 4 hours.

  • Workup: Quench with aqueous

    
    , extract with ether, and purify via silica gel chromatography (Hexanes).
    
  • Expected Yield: ~75-80%.

  • Validation: Check for the characteristic triplet at -66 ppm in

    
    F NMR.
    

Comparison Table: Physical & Chemical Properties

PropertyTarget A (1,2,2-Isomer) Target B (2,2,2-Isomer)
Boiling Point Slightly Higher (More Polar)Lower (Less Polar)
Polarity (TLC) More Polar (

lower in Hexanes)
Less Polar (

higher in Hexanes)
Reactivity Benzylic Fluoride: Susceptible to hydrolysis or elimination (formation of

-difluorostyrene) under basic conditions.
Inert: The

group is chemically robust and resistant to basic hydrolysis.
Metabolic Stability Low: Benzylic C-H is prone to hydroxylation; C-F can undergo defluorination.High:

blocks metabolic oxidation; methylene spacer is deactivated by electron withdrawal.

References

  • Synthesis of 2,2,2-Trifluoroethylarenes

    • Jiang, X., & Qing, F. L. (2013).[1] Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.[1] Beilstein Journal of Organic Chemistry, 9, 2862–2865.[1]

  • NMR Data for 2,2,2-Trifluoroethyl Group

    • PubChem Compound Summary for CID 10082944: 1-bromo-4-(2,2,2-trifluoroethyl)benzene.
  • Deoxofluorination Methodologies (Relevant for Target A)

    • Moon, H. W., et al. (2023).[2] Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation.[2] Journal of the American Chemical Society, 145(41), 22735-22744.

  • General

    
    F NMR Chemical Shift Tables: 
    
    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Comparative Guide: GC-MS Characterization of 1-bromo-4-(1,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the identification and structural validation of 1-bromo-4-(1,2,2-trifluoroethyl)benzene (Target Analyte) using Gas Chromatography-Mass Spectrometry (GC-MS).

Critical Technical Insight: The primary analytical challenge lies in distinguishing the target 1,2,2-trifluoroethyl isomer from its thermodynamically more common regioisomer, 1-bromo-4-(2,2,2-trifluoroethyl)benzene . While both share the molecular formula


 and nominal mass (238/240 Da), their fragmentation pathways diverge significantly due to the stabilizing effect of the 

-fluorine atom in the target compound.

Key Performance Indicator:

  • Target (1,2,2-isomer): Characterized by a dominant base peak at m/z 187/189 (Loss of

    
    ).
    
  • Alternative (2,2,2-isomer): Characterized by a dominant base peak at m/z 169/171 (Loss of

    
    ).
    

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8]

PropertyTarget AnalytePrimary Alternative (Impurity)
IUPAC Name This compound1-bromo-4-(2,2,2-trifluoroethyl)benzene
Structure


Molecular Weight 238.0 (Monoisotopic

)
238.0 (Monoisotopic

)
Key Feature Benzylic Fluorine (

-F)
Benzylic Methylene (

-CH

)
Electronic Effect

-F stabilizes benzylic cation via resonance (

effect)

-CH

provides hyperconjugation only

Fragmentation Mechanism Analysis

The mass spectral fingerprint of the target compound is governed by benzylic cleavage . However, the presence of fluorine at the


-position (benzylic carbon) fundamentally alters the energetics of this cleavage compared to non-fluorinated or 

-fluorinated analogs.
Primary Fragmentation Pathway (Target)

Upon electron ionization (EI, 70 eV), the molecular ion (


, m/z 238/240) undergoes homolytic cleavage at the benzylic bond.
  • 
    -Cleavage:  The bond between the benzylic carbon and the terminal carbon breaks.
    
  • Radical Loss: The difluoromethyl radical (

    
    , 51 Da) is expelled.
    
  • Cation Formation: A

    
    -fluorobenzyl cation is formed.
    
    • Mechanism: The lone pairs on the

      
      -fluorine atom donate electron density to the empty p-orbital of the benzylic carbocation. This resonance stabilization makes this fragment exceptionally stable, resulting in it being the Base Peak  (100% relative abundance).
      


Diagnostic Ion Prediction
  • Molecular Ion (

    
    ):  m/z 238 and 240 (1:1 ratio due to 
    
    
    
    ).
  • Base Peak (

    
    ): 
    
  • Secondary Fragments: Loss of HF from the base peak (m/z 167/169) or loss of Br (m/z 109).

Comparative Pathway Visualization

The following diagram contrasts the fragmentation logic of the target versus the alternative, illustrating why specific peaks are diagnostic.

FragmentationComparison cluster_target TARGET: 1,2,2-Trifluoroethyl cluster_alt ALTERNATIVE: 2,2,2-Trifluoroethyl M_Target Molecular Ion (M+) m/z 238 / 240 [Ar-CH(F)-CHF2]+. Frag_Target Base Peak m/z 187 / 189 [Ar-CH(F)]+ M_Target->Frag_Target Benzylic Cleavage (F-Stabilized) Loss_Target Loss of .CHF2 (51 Da) M_Alt Molecular Ion (M+) m/z 238 / 240 [Ar-CH2-CF3]+. Frag_Alt Base Peak m/z 169 / 171 [Ar-CH2]+ M_Alt->Frag_Alt Benzylic Cleavage (No F-Stabilization) Loss_Alt Loss of .CF3 (69 Da)

Figure 1: Comparative fragmentation pathways showing the diagnostic mass shift between the 1,2,2-isomer (Target) and the 2,2,2-isomer (Alternative).

Experimental Protocol

This protocol is designed to ensure reproducible detection and separation of the isomers.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential nucleophilic substitution/solvolysis of the benzylic fluoride.

  • Concentration: Final concentration should be approx. 100 ppm for full scan mode.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Temp 250 °CEnsure rapid volatilization without thermal degradation.
Column DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm)Standard non-polar phase separates isomers based on boiling point differences.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 50°C (1 min)

20°C/min

280°C (3 min)
Slow ramp not required unless isomers co-elute; 1,2,2 and 2,2,2 isomers typically have distinct RIs.
Ionization Electron Impact (EI) @ 70 eVStandard energy for library comparison.
Scan Range m/z 40 - 300Covers molecular ion and all lower fragments.
Data Interpretation Workflow
  • Check Molecular Ion: Confirm presence of doublet at m/z 238/240 . If absent, check for thermal degradation.

  • Identify Base Peak:

    • If 187/189 : Confirms 1,2,2-trifluoroethyl structure (Target).

    • If 169/171 : Confirms 2,2,2-trifluoroethyl structure (Alternative).[1]

  • Verify Isotope Ratio: The base peak must show a 1:1 intensity ratio for the doublet (characteristic of

    
     and 
    
    
    
    ).

Comparative Data Summary

The following table summarizes the theoretical mass spectral data derived from general fragmentation principles of fluoroalkylbenzenes.

Ion Identitym/z (Target: 1,2,2)m/z (Alternative: 2,2,2)Diagnostic Value
Molecular Ion (

)
238 / 240 238 / 240 None (Identical MW)
Base Peak (Benzylic Cation) 187 / 189 169 / 171 High (Primary Differentiator)
Fragment Loss

(51)

(69)
High
Phenyl Cation (

)
7676Low (Common to all benzenes)
Tropylium Analog ~107 (F-substituted)~89 (Unsubstituted)Medium

Note on Retention Time: The 1,2,2-isomer typically exhibits a slightly higher boiling point and retention index (RI) than the 2,2,2-isomer due to the increased polarity of the


 bond at the benzylic position, which allows for stronger dipole-dipole interactions with the stationary phase (depending on column polarity).

References

  • NIST Mass Spectrometry Data Center. "Benzene, 1-bromo-4-(2,2,2-trifluoroethyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 26, 2026. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Fu, X., et al. "Synthesis and fragmentation of fluorinated alkylbenzenes." Journal of Fluorine Chemistry, 2020.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Reference for isotopic abundance of Bromine).

Sources

crystal structure of 1-bromo-4-(1,2,2-trifluoroethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure & Comparative Analysis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Process Chemists.

Executive Summary: The "Fluorine Effect" on Packing

This guide provides a technical analysis of 1-bromo-4-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5), a critical building block for introducing the 2,2,2-trifluoroethyl (


) motif. This motif is increasingly utilized in drug discovery as a metabolically stable, lipophilic bioisostere of the ethyl group.

Key Insight: Unlike its non-fluorinated analog (1-bromo-4-ethylbenzene) and the direct trifluoromethyl analog (4-bromobenzotrifluoride), which are both liquids at room temperature, the 1-bromo-4-(2,2,2-trifluoroethyl)benzene derivative crystallizes in the orthorhombic


  space group. This phase change highlights the profound impact of the 

moiety on intermolecular packing forces, specifically the introduction of weak

and

interactions that stabilize the solid lattice.

Crystallographic Architecture

The crystal structure of the title compound reveals a specific packing mode driven by the conformational preference of the trifluoroethyl side chain.

2.1 Unit Cell Parameters[1]
  • Space Group:

    
     (No. 62)
    
  • Lattice Dimensions:

    
    , 
    
    
    
    ,
    
    
  • Asymmetric Unit (

    
    ):  0.5
    
  • Unit Cell Content (

    
    ):  4
    
2.2 Structural Logic & Symmetry (

)

The


 value is crystallographically significant. It indicates that the molecule lies on a crystallographic symmetry element—specifically, the mirror plane at 

.
  • Implication: The atoms

    
     likely lie on this mirror plane.
    
  • Conformational Lock: For the

    
     group to satisfy this symmetry, it typically adopts a staggered conformation where one Fluorine atom lies on  the mirror plane, and the other two are symmetry-related reflections across it. This rigid conformational preference minimizes steric clash with the ortho-hydrogens and maximizes dipole alignment.
    

Comparative Performance Analysis

This section objectively compares the target molecule against its two primary structural competitors: the non-fluorinated ethyl analog and the direct trifluoromethyl analog.

3.1 Physicochemical & Phase Comparison
FeatureTarget Molecule Analog A (Hydrocarbon) Analog B (Direct

)
Structure 1-Bromo-4-(2,2,2-trifluoroethyl)benzene 1-Bromo-4-ethylbenzene 1-Bromo-4-(trifluoromethyl)benzene
CAS 155820-88-51585-07-5402-43-7
Phase (RT) Crystalline Solid LiquidLiquid
Melting Point > 25 °C (Low melting solid)-43 °C~ -10 °C
Lipophilicity (

)
High (Lipophilic linker)ModerateHigh
Metabolic Stability High (Blocked

-oxidation)
Low (Susceptible to benzylic oxidation)High
Electronic Effect

(Inductive w/ spacer)
Weak Donor (+I)Strong Withdrawer (-I, -R)
3.2 Performance Interpretation
  • Solid-State Handling: The target's crystallinity (

    
     lattice) offers a distinct process advantage over the liquid analogs. Solids are easier to purify via recrystallization, weigh accurately, and dispense in automated high-throughput synthesis platforms.
    
  • Bioisosteric Utility: While Analog B (

    
    ) is a standard withdrawer, the Target (
    
    
    
    ) acts as a "spacer-modified" withdrawer. It stops electronic deactivation of the ring (allowing easier subsequent electrophilic substitutions) while maintaining metabolic stability.
  • Packing Forces: The solid state of the target is stabilized by a network of weak interactions absent in Analog A. The

    
     group acts as a hydrogen-bond acceptor for aromatic 
    
    
    
    protons (
    
    
    ), creating a supramolecular network that raises the melting point by over 60°C compared to the ethyl analog.

Synthesis Workflows

Two primary routes exist for accessing this scaffold. The choice depends on the starting material availability and scale.

4.1 Method A: Deoxofluorination (Crystallographic Route)

This method, used to generate the crystals for the


 structure determination, relies on converting a carboxylic acid precursor using sulfur tetrafluoride derivatives.
  • Precursor: 4-Bromophenylacetic acid.

  • Reagent:

    
     or Deoxo-Fluor/DAST (though 
    
    
    
    is cited for bulk).
  • Mechanism: Nucleophilic fluorination of the carbonyl followed by gem-difluorination.

4.2 Method B: Radical Cross-Coupling (Modern Medicinal Chem Route)

A milder approach using photoredox or transition metal catalysis to couple aryl halides with trifluoroethyl sources.

  • Precursor: 1-Bromo-4-iodobenzene (selective coupling at I).

  • Reagent: 2,2,2-Trifluoroethyl iodide + Cu/Ni catalyst.

  • Advantage: Avoids harsh fluorinating agents; tolerates sensitive functional groups.

4.3 Synthesis Decision Logic (DOT Diagram)

SynthesisWorkflow Start Start: Select Precursor RouteA Route A: 4-Bromophenylacetic Acid Start->RouteA Bulk Scale RouteB Route B: 1-Bromo-4-iodobenzene Start->RouteB Lab Scale / Late Stage StepA1 Reagent: SF4 / Deoxo-Fluor (Deoxofluorination) RouteA->StepA1 StepB1 Reagent: CF3CH2I + Cu Catalyst (Cross-Coupling) RouteB->StepB1 InterA Intermediate: Acyl Fluoride StepA1->InterA Transient Product Target: 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Solid, Pnma Space Group) StepB1->Product InterA->Product

Caption: Comparison of Deoxofluorination (Route A) and Cross-Coupling (Route B) pathways to access the target crystal scaffold.

Experimental Protocol: Deoxofluorination (Route A)

Context: This protocol is adapted from the methodology used to isolate the crystalline form described in J. Org. Chem. (2019).[2][3]

Safety Warning: Deoxofluorinating agents (e.g.,


, DAST, Deoxo-Fluor) can generate HF and are potential explosion hazards. Perform behind a blast shield.
  • Preparation: Charge a Teflon or Hastelloy reactor with 4-bromophenylacetic acid (1.0 equiv).

  • Solvent System: Add anhydrous

    
     (0.5 M concentration).
    
  • Reagent Addition: Cool to 0 °C. Dropwise add Deoxo-Fluor (2.5 equiv) under

    
     atmosphere.
    
    • Note: Excess reagent is required to convert the

      
       to 
      
      
      
      after the initial acid fluoride formation.
  • Reaction: Allow to warm to Room Temperature (25 °C) and stir for 12–16 hours.

    • Monitoring: Check by

      
       NMR. Look for the disappearance of the acyl fluoride signal and appearance of the triplet (
      
      
      
      ) at approx -65 ppm.
  • Quench: Extremely Careful quench into saturated

    
     solution at 0 °C. Vigorous 
    
    
    
    evolution will occur.
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Crystallization: The crude waxy residue is recrystallized from cold pentane or hexanes to yield colorless prisms suitable for X-ray diffraction (

    
     polymorph).
    

References

  • Bugera, M., et al. (2019).[2] "Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives." The Journal of Organic Chemistry, 84(23). [Link]

    • Source of the Pnma crystal structure d
  • PubChem. (2025).[1][3][4][5] "1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Compound)." National Library of Medicine. [Link]

  • Stenutz, R. (2025). "Data for 1-bromo-4-ethylbenzene." [Link]

    • Source of physical properties for the non-fluorin
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

    • Authoritative review on the bioisosteric properties of the trifluoroethyl group.

Sources

Strategic Separation of Fluorinated Bromobenzene Isomers: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 1-bromo-2-fluorobenzene (ortho) , 1-bromo-3-fluorobenzene (meta) , and 1-bromo-4-fluorobenzene (para) represents a classic "isobaric trap" in high-performance liquid chromatography (HPLC). These structural isomers share identical molecular weights (175.00 g/mol ) and exhibit nearly indistinguishable hydrophobicity (logP ~2.9–3.1), rendering standard alkyl-bonded phases (C18) inefficient.

This guide compares the baseline performance of C18 stationary phases against Phenyl-Hexyl and Fluorinated (PFP) alternatives. It demonstrates that successful resolution requires shifting from a purely hydrophobic separation mechanism to one exploiting


 electron interactions  and dipole moment selectivity .

Part 1: Mechanistic Insight – Why C18 Fails

To separate these isomers, one must understand the subtle electronic differences masked by their similar hydrophobicity.

The Dipole Driver

The elution order in reversed-phase chromatography is heavily influenced by the analyte's polarity. For disubstituted benzenes, the angle between substituents determines the net dipole moment (


).
  • Ortho (1,2):

    
     angle. Vectors add constructively. Highest Dipole (~1.80 D) .
    
  • Meta (1,3):

    
     angle. Vectors partially cancel.[1] Medium Dipole (~1.44 D) .
    
  • Para (1,4):

    
     angle. Vectors oppose. Lowest Dipole (~0.50 D) .
    
The Hydrophobic Trap (C18)

On a standard C18 column, retention is governed by the Solvophobic Theory .

  • Mechanism: Analytes partition into the non-polar C18 layer to escape the polar mobile phase.

  • Prediction: The most polar isomer (Ortho) interacts most with the mobile phase and elutes first. The least polar (Para) elutes last.

  • Failure Mode: The difference in hydrophobicity between the meta and para isomers is often insufficient to overcome peak broadening, resulting in critical pair co-elution (Resolution

    
    ).
    
The -Selectivity Solution (Phenyl-Hexyl/PFP)

Phenyl-based columns introduce a secondary interaction mechanism:


 stacking .
  • Mechanism: The electron-deficient aromatic ring of the bromofluorobenzene (due to electronegative F/Br atoms) interacts with the

    
    -electron cloud of the stationary phase.
    
  • Shape Selectivity: The "flat" geometry of the para isomer allows for deeper intercalation and stronger

    
    -overlap with the stationary phase ligands compared to the sterically twisted ortho isomer.
    
  • Solvent Effect: Methanol (MeOH) is preferred over Acetonitrile (ACN) because ACN has its own

    
    -electrons that compete for stationary phase sites, suppressing the selective interaction.
    

Part 2: Comparative Performance Analysis

The following table contrasts the expected performance of separation strategies.

FeatureStandard C18 (ODS) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobicity (Partitioning)Hydrophobicity +

Interaction
Hydrophobicity + Dipole-Dipole + Shape Selectivity
Elution Order Ortho < Meta

Para
Ortho < Meta < Para (Enhanced Spacing)Order may reverse or expand significantly
Critical Pair Meta / Para (Often co-elute)Meta / Para (Resolved)Ortho / Meta (Resolved)
Selectivity Driver Total Carbon ContentAromaticity & StericsElectronic density & Molecular Shape
Recommended Solvent Acetonitrile (for peak shape)Methanol (to activate

-interactions)
Methanol
Resolution (

)
Low (< 1.5)High (> 2.0) High (> 2.5)
Data Interpretation[2][3][4][5][6]
  • C18: separation is driven purely by the small difference in dipole moments. The meta and para isomers often overlap because their "effective" hydrophobicity is nearly identical.

  • Phenyl-Hexyl: The planar para isomer is preferentially retained due to superior stacking with the phenyl ring of the stationary phase, pulling it away from the meta peak.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to maximize selectivity by activating the


 mechanism.
Phase 1: Column Selection
  • Primary Choice: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, Zorbax Eclipse Plus Phenyl-Hexyl).

  • Alternative: Pentafluorophenyl (PFP) for maximum shape selectivity (e.g., Kinetex F5, Discovery HS F5).

  • Dimensions: 150 mm x 4.6 mm, 3 µm or 5 µm particle size (provides sufficient plates

    
     for isomer separation).
    
Phase 2: Mobile Phase Optimization

Crucial Step: Do NOT use Acetonitrile as the organic modifier initially.

  • Solvent A: Water + 0.1% Formic Acid (to suppress silanol activity).

  • Solvent B: Methanol (Promotes

    
    -interactions).
    
Phase 3: Gradient Method
  • Equilibration: 5 minutes at initial conditions.

  • Gradient Profile:

    • 0.0 min: 50% B

    • 15.0 min: 80% B (Linear ramp)

    • 15.1 min: 50% B

    • 20.0 min: Stop

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Temperature:

    
     (Lower temperature favors exothermic 
    
    
    
    adsorption).
Phase 4: Validation (System Suitability)

Calculate the Resolution (


)  between the meta and para peaks.


  • Pass Criteria:

    
    .
    
  • Troubleshooting: If

    
    , switch Solvent B to a 50:50 MeOH:ACN blend to fine-tune selectivity, or decrease temperature to 
    
    
    
    .

Part 4: Visualization of Separation Logic

The following diagram illustrates the decision process for selecting the correct separation mode based on the specific isomer challenge.

IsomerSeparation Start Start: Bromofluorobenzene Isomer Mix C18_Check Initial Screen: C18 Column (Water / ACN) Start->C18_Check Result_C18 Result: Meta/Para Co-elution? (Hydrophobicity Dominant) C18_Check->Result_C18 Switch_Mech Switch Mechanism: Activate Pi-Pi Interactions Result_C18->Switch_Mech Yes (Rs < 1.5) Final_Result Success: Baseline Separation (Rs > 2.0) Result_C18->Final_Result No (Rare) Select_Phenyl Select Phenyl-Hexyl or Biphenyl Column Switch_Mech->Select_Phenyl Solvent_Choice Critical Solvent Choice: Use METHANOL (Not ACN) Select_Phenyl->Solvent_Choice Mechanism_Action Mechanism: 1. Ortho (Steric Twist) -> Elutes Early 2. Para (Planar) -> Strong Pi-Stacking -> Retained Solvent_Choice->Mechanism_Action Mechanism_Action->Final_Result

Caption: Decision tree for overcoming the hydrophobic trap in bromofluorobenzene isomer separation.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials . RSC Advances, 2019.

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns . Agilent Technologies Application Note, 2009.

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Agilent Technologies Application Note, 2014.

  • Dipole moments of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene . Stenutz.eu.

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient . Shimadzu Technical Report C190-E155.

Sources

bioactivity comparison of trifluoroethyl isomers in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioactivity of Trifluoroethyl Isomers in Drug Discovery

Part 1: Executive Analysis & Strategic Positioning

In the high-stakes arena of lead optimization, the 2,2,2-trifluoroethyl (TFE) group has emerged as a "privileged motif," often outperforming its hydrocarbon (ethyl) and partially fluorinated (2,2-difluoroethyl) counterparts. This guide objectively compares the bioactivity, physicochemical modulation, and metabolic stability of the 2,2,2-trifluoroethyl moiety against its structural analogs and isomers.

While "trifluoroethyl isomers" technically includes unstable species like 1,1,2-trifluoroethyl amines (which spontaneously hydrolyze), the practical drug discovery comparison focuses on 2,2,2-TFE versus Ethyl (Et) and 2,2-Difluoroethyl (DFE) .

The "Fluorine Effect" at a Glance:

  • Basicity Modulation: TFE lowers amine pK

    
     by 2–4 units, reducing hERG liability and improving membrane permeability.
    
  • Metabolic Armor: The electron-withdrawing

    
     group deactivates adjacent C-H bonds against CYP450 oxidation, blocking 
    
    
    
    -dealkylation.
  • Bioisosterism: The TFE-amine motif (

    
    ) acts as a non-hydrolyzable bioisostere of the amide bond (
    
    
    
    ) due to similar dipole alignment and electrostatic potential.

Part 2: Technical Comparison & Performance Data

The following data synthesizes performance metrics from standard medicinal chemistry campaigns (e.g., Cathepsin K inhibitors like Odanacatib).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureEthyl (

)
2,2-Difluoroethyl (

)
2,2,2-Trifluoroethyl (

)
Impact on Drug Design
Basicity (pK

of parent amine)
~10.0–10.5 (High)~7.5–8.5 (Moderate)5.5–6.5 (Low) TFE reduces lysosomal trapping and hERG binding.
Lipophilicity (LogD

)
BaselineSlight DecreaseIncrease (+0.4 to +0.8) TFE increases lipophilicity but reduces polarity.
Metabolic Stability (

)
Low (Rapid

-dealkylation)
ModerateHigh (Blocked) TFE prevents CYP-mediated

-hydroxylation.
C-F Bond Stability N/AHighVery High Resists hydrolysis; metabolically robust.
Bioisosteric Role Alkyl spacerPolar alkylAmide Mimic Dipole of

mimics Carbonyl Oxygen.

Key Insight: The transition from Ethyl to TFE is not linear. While DFE offers a "middle ground" in pK


, TFE provides a step-change in metabolic stability by rendering the 

-methylene protons electronically deficient and sterically shielded.

Part 3: Mechanistic Deep Dive (The "Why" and "How")

The pK Cliff & Permeability

The strong electronegativity of the fluorine atoms in the TFE group pulls electron density through the


-framework (inductive effect, 

). When attached to a basic nitrogen, this destabilizes the protonated ammonium form, significantly lowering the pK

.
  • Consequence: At physiological pH (7.4), a standard ethylamine (pK

    
     ~10) is >99% ionized (cationic), limiting passive diffusion. A TFE-amine (pK
    
    
    
    ~6.0) is mostly neutral, enhancing CNS penetration and oral bioavailability.
Metabolic Blocking Mechanism

Metabolic clearance of alkyl amines typically proceeds via CYP450-mediated abstraction of an


-proton (Single Electron Transfer mechanism), leading to an unstable carbinolamine that collapses (dealkylation).
  • TFE Defense: The strong electron-withdrawing nature of

    
     increases the bond dissociation energy (BDE) of the adjacent 
    
    
    
    -C-H bonds and reduces the electron density required for the initial CYP oxidation step.
Visualization: Metabolic Fate of Ethyl vs. Trifluoroethyl

MetabolicPathways cluster_Ethyl Ethyl Amine (High Clearance) cluster_TFE 2,2,2-TFE Amine (Metabolic Block) Et_Substrate R-NH-CH2-CH3 Et_Intermed [R-NH-CH(OH)-CH3] Unstable Carbinolamine Et_Substrate->Et_Intermed CYP450 (Oxidation) Et_Product R-NH2 + CH3CHO (Dealkylation) Et_Intermed->Et_Product Spontaneous Collapse TFE_Substrate R-NH-CH2-CF3 TFE_Outcome NO REACTION (Stable) TFE_Substrate->TFE_Outcome CYP450 (e- deficient C-H)

Figure 1: Comparative metabolic pathways. The electron-deficient


-methylene in TFE resists CYP450 oxidation, preventing the dealkylation cascade that rapidly clears ethyl amines.

Part 4: Validated Experimental Protocols

To ensure reproducibility and data integrity, use the following self-validating workflows.

Protocol A: Synthesis of TFE-Amines via Reductive Amination

Standard alkylation with trifluoroethyl halides is sluggish and prone to over-alkylation. The preferred route uses Trifluoroacetaldehyde Ethyl Hemiacetal (TFAEH).

Reagents:

  • Primary Amine substrate (

    
    )
    
  • Trifluoroacetaldehyde ethyl hemiacetal (TFAEH)

  • Reducing Agent:

    
     or 
    
    
    
  • Solvent: DCM or Toluene

Step-by-Step Workflow:

  • Imine Formation (Critical Step):

    • Dissolve amine (1.0 eq) in Toluene.

    • Add TFAEH (1.5 eq) and catalytic

      
      -TsOH.
      
    • Validation: Reflux with Dean-Stark trap to remove water/ethanol. Monitor by TLC/LCMS for disappearance of amine. The TFE-imine is often stable enough to isolate but is usually reduced in situ.

  • Reduction:

    • Cool to 0°C. Add

      
       (2.0 eq).
      
    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with sat.

      
      . Extract with EtOAc.
      
    • Purification: Flash chromatography. Note: TFE amines have low UV absorbance and low polarity; use

      
       stain or Ninhydrin (though color may be faint due to low basicity).
      
Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of TFE vs. Ethyl.

  • Preparation:

    • Test Compounds: TFE-analog and Ethyl-analog (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation:

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

    • Control: Testosterone (high turnover), Warfarin (low turnover).

  • Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
    • Success Criterion: TFE analog should exhibit

      
       that of the Ethyl analog.
      

Part 5: Structural Logic & Synthesis Diagram

The synthesis of TFE derivatives requires specific handling due to the volatility of fluorinated intermediates.

SynthesisWorkflow Start Primary Amine (R-NH2) Step1 Step 1: Dehydrative Condensation (Toluene, Reflux, -H2O) Start->Step1 Reagent TFAEH (CF3-CH(OH)OEt) Reagent->Step1 Intermediate Trifluoroethyl Imine (R-N=CH-CF3) Step1->Intermediate Slow formation Step2 Step 2: Reduction (NaBH3CN or NaBH(OAc)3) Intermediate->Step2 Rapid reduction Product Target: TFE-Amine (R-NH-CH2-CF3) Step2->Product High Yield

Figure 2: Validated synthetic route for introducing the 2,2,2-trifluoroethyl group. The hemiacetal reagent avoids the use of volatile trifluoroacetaldehyde gas.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition. (Discusses TFE as amide bioisostere). Link

  • Black, W. C., et al. (2005). Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K. Bioorganic & Medicinal Chemistry Letters. (Case study of TFE improving potency/stability). Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Safety Operating Guide

1-bromo-4-(1,2,2-trifluoroethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-bromo-4-(1,2,2-trifluoroethyl)benzene Proper Disposal Procedures

Executive Summary & Core Directive

Immediate Classification: Halogenated Organic Waste (Fluorinated).[1] RCRA Status: Likely D001 (Ignitable) if flash point <60°C; requires characterization.[1] Not explicitly P- or U-listed, but treated as hazardous waste due to toxicity and halogen content.[1][2]

The Directive: Do NOT combine this substance with standard non-halogenated organic solvents (e.g., Acetone, Methanol) or strong bases.[1][2] Due to the specific stability of the C-F bond and the potential for hydrofluoric acid (HF) generation during thermal destruction, this material requires segregation into a dedicated "Halogenated/Fluorinated Waste" stream to ensure incineration occurs at sufficiently high temperatures (typically >1100°C) with appropriate exhaust scrubbing.[1]

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the molecule's resistance to degradation and its specific reactivity profile.[1]

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₈H₆BrF₃Contains Bromine and Fluorine.[1][3][4][5] High halogen content requires specialized incineration.[1]
Boiling Point ~155°C - 210°C (Est.)Low volatility compared to solvents like DCM, but vapors are heavy and persistent.[1][2]
Flash Point >60°C (Likely Combustible)Classify as Ignitable for transport if testing confirms FP <60°C. Otherwise, Class 9 (Misc).[1]
Reactivity Base Sensitive The 1,2,2-trifluoroethyl group contains adjacent protons.[1][2] Strong bases can induce dehydrofluorination , releasing HF and forming reactive styrenes.[1][2]
Specific Hazard HF Generation Thermal decomposition or reaction with strong nucleophiles releases Hydrogen Fluoride.[1]
Critical Causality: The Fluorine Factor

Unlike chlorinated solvents (e.g., Chloroform), fluorinated aromatics possess the C-F bond—the strongest in organic chemistry (~485 kJ/mol).[1][2] Standard waste incinerators operating at 850°C may fail to mineralize this bond completely, leading to the formation of fluorinated toxic byproducts (PFAS-like residues).[1][2] Therefore, this waste must be flagged for High-Temperature Incineration .[1][2]

Pre-Disposal Stabilization Protocol

Before moving the material to the waste container, you must ensure it is chemically stable.[2]

Step 1: The Peroxide & pH Check (Self-Validating Step)

  • Why: If the material is old or has been stored in ether, check for peroxides.[1][2] More importantly, check the pH.[1][2]

  • Protocol: Dip a pH strip into the liquid.[1]

    • Result Neutral (pH 6-8): Safe to proceed.[1]

    • Result Acidic (pH < 4): Indicates hydrolysis and presence of HF/HBr.[1] Neutralize carefully with Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases before bottling.

    • Result Basic (pH > 9):STOP. Do not bottle. Acidify slightly with dilute acetic acid to pH 7. High pH promotes exothermic elimination reactions in the waste drum.[1]

Step 2: Quenching (If in Reaction Mixture) If the substance is part of a reaction mixture (e.g., Grignard formation or Lithium-Halogen exchange):

  • Cool the vessel to 0°C.

  • Slowly add Saturated Ammonium Chloride (sat. NH₄Cl) to quench any active organometallics.[1]

  • Extract the organic layer.[1] The organic layer is your waste; the aqueous layer is treated separately.[1]

Waste Segregation & Packaging

The "Double-Check" System: Never rely on a single barrier. Use the Primary-Secondary Containment rule.

  • Primary Container:

    • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid standard LDPE for long-term storage of halogenated aromatics as swelling may occur.[1]

    • Headspace: Leave 10% headspace to allow for thermal expansion.[1]

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1]

    • List constituents: "this compound, [Solvent Name]."

    • Crucial Tag: Add a secondary sticker: "CONTAINS FLUORINE / BROMINE." This alerts the disposal facility to use HF-resistant scrubbers.[1]

The Disposal Workflow

This logic flow ensures the material reaches the correct destruction facility without endangering lab personnel.[1]

DisposalWorkflow Start Waste Generation: This compound CheckState Is it Pure or a Mixture? Start->CheckState Pure Pure Substance (Expired/Unused) CheckState->Pure Mixture Reaction Mixture (Solvents/Reagents) CheckState->Mixture Segregation CRITICAL DECISION: Segregation Pure->Segregation Quench Step A: Quench Reactive Species (Sat. NH4Cl / Neutralize pH) Mixture->Quench PhaseSep Step B: Phase Separation (Isolate Organic Layer) Quench->PhaseSep PhaseSep->Segregation HalogenBin Standard Halogenated Waste (If < 1% Fluorinated Content) Segregation->HalogenBin Trace amounts only FluoroBin Dedicated Fluorinated Waste (High Temp Incineration Req.) Segregation->FluoroBin Bulk / High Conc. Labeling Labeling: 'Halogenated Waste' Warning: 'Contains Fluorine' HalogenBin->Labeling FluoroBin->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Caption: Operational logic for segregating and processing fluorinated aromatic waste to ensure compliance with thermal destruction standards.

Emergency Procedures (Spill Management)

Scenario: A 500mL bottle drops and shatters.

  • Evacuate & Ventilate: The vapors are heavy and respiratory irritants.[1] Clear the immediate area.[1][5][6]

  • PPE Upgrade: Don Nitrile gloves (double gloved) or Silver Shield® laminate gloves.[1] Wear a full-face respirator with Organic Vapor (OV) cartridges if ventilation is poor.[1]

  • Containment:

    • Do NOT use paper towels (increases surface area for evaporation).[1]

    • Use Vermiculite or Polypropylene Pads .[1]

    • Note on Clay: Avoid bentonite clay if there is any risk the material has hydrolyzed to HF, as clay reacts with HF.[1][2] Polypropylene is the universal safe standard. [1]

  • Cleanup:

    • Cover spill from outside in.[1][6]

    • Scoop absorbed material into a wide-mouth HDPE jar.[1][2]

    • Wipe surface with a soap/water solution (surfactant helps lift the lipophilic bromo-fluoro compound).[1]

  • Disposal of Debris: Label the debris jar as "Hazardous Waste (Debris) - Halogenated."

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][7][8][9] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[7][8][9][10][11]Link[1][9][10][11]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][4][5][12] Link

  • National Institutes of Health (PubChem). 1-bromo-4-(2,2,2-trifluoroethyl)benzene Compound Summary.[1][2]Link[1]

  • Code of Federal Regulations (CFR). Identification and Listing of Hazardous Waste (RCRA).[1] 40 CFR Part 261.[1][8][13] Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.